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Silicic acid, aluminum salt

Cat. No.: B088348
CAS No.: 14504-95-1
M. Wt: 282.21 g/mol
InChI Key: PGZIKUPSQINGKT-UHFFFAOYSA-N
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Description

Foundational Concepts and Terminology in Inorganic Chemistry and Mineralogy

In the realm of inorganic chemistry, aluminosilicates are defined as minerals primarily composed of aluminum, silicon, and oxygen. study.com The fundamental structural unit of all silicates is the SiO₄ tetrahedron. In the specific case of aluminosilicates, a key feature is the substitution of silicon atoms (Si⁴⁺) by aluminum atoms (Al³⁺) within this tetrahedral framework. researchgate.net This substitution creates a charge imbalance in the crystal lattice, which is neutralized by the incorporation of various cations, such as sodium (Na⁺), potassium (K⁺), or calcium (Ca²⁺). wikipedia.orgstudy.comresearchgate.net

The arrangement of these silica (B1680970) and alumina (B75360) tetrahedra determines the specific properties and classification of the resulting mineral. study.com Aluminosilicates are broadly categorized based on their crystalline structure:

Tectosilicates (Framework Silicates): These have a three-dimensional framework where all four oxygen atoms of the SiO₄ tetrahedra are shared with adjacent tetrahedra. Feldspars are a prominent example, making up a significant portion of the Earth's crust. study.comlibretexts.org

Phyllosilicates (Sheet Silicates): In this group, tetrahedra are linked in two-dimensional sheets. Clay minerals, such as kaolinite (B1170537), are a well-known class of phyllosilicates formed from the weathering of other silicate (B1173343) minerals. study.comlibretexts.org

Many aluminosilicates exist in nature as minerals. The chemical formula Al₂SiO₅, for instance, corresponds to three distinct mineral polymorphs—andalusite, kyanite, and sillimanite—which share the same chemical composition but possess different crystal structures due to the different geological conditions of pressure and temperature under which they formed. atamanchemicals.comatamanchemicals.compreciseceramic.comfarabi.university Hydrated aluminum silicates, such as kaolinite (Al₂Si₂O₅(OH)₄), are also common and are often referred to as clay minerals. atamanchemicals.comfarabi.universityggsceramic.com

Table 1: Chemical Identification of Silicic Acid, Aluminum Salt
IdentifierValue
Common NameThis compound; Aluminum Silicate
General FormulaxAl₂O₃·ySiO₂·zH₂O atamanchemicals.com
Example Molecular FormulasAl₂SiO₅ evitachem.com
Al₂O₅Si evitachem.com
Al₂Si₂O₅(OH)₄ (Kaolinite) atamanchemicals.com
Al₆Si₂O₁₃ (Mullite) smolecule.com
Example CAS Numbers139264-88-3 evitachem.comsmolecule.com
1335-30-4 guidechem.comepa.gov
14504-95-1 echemi.com
Table 2: Naturally Occurring Polymorphs of Aluminum Silicate (Al₂SiO₅)
MineralCrystal SystemKey Characteristics
AndalusiteOrthorhombic atamanchemicals.compreciseceramic.comFound in metamorphic rocks; can be gray, green, pink, or white. preciseceramic.com
KyaniteTriclinic preciseceramic.comTypically blue; its strength is anisotropic (directionally dependent). preciseceramic.com
SillimaniteOrthorhombic atamanchemicals.comNamed after American chemist Benjamin Silliman; used in various high-temperature industrial applications. atamanchemicals.compreciseceramic.com

Scope and Significance in Contemporary Research

This compound, and related aluminosilicates hold immense significance in modern research and industry due to their versatile properties. Their high thermal stability, often withstanding temperatures above 1300°C, and mechanical strength make them invaluable in materials science. Research focuses on both understanding their natural forms and synthesizing new materials with tailored properties for specific applications. wikipedia.orgmdpi.com Synthesis methods such as co-precipitation, sol-gel processes, and hydrothermal synthesis are actively researched to control particle size, surface area, and purity. smolecule.commdpi.com

The scope of their application is extensive and continues to expand:

Catalysis: Crystalline aluminosilicates, particularly zeolites, are widely used as catalysts in the petrochemical industry. Their porous structures and acidic properties are leveraged for processes like fluid catalytic cracking, which converts crude oil into gasoline and other products.

Ceramics, Glass, and Refractories: Due to their ability to withstand extreme temperatures, aluminum silicates are fundamental components in the manufacturing of ceramics, glass, refractory bricks, and furnace linings. preciseceramic.comastrrachemicals.comamarischemicalsolutions.com The mineral mullite (B73837) (3Al₂O₃·2SiO₂), for example, is a thermodynamically stable phase used in high-temperature ceramic applications. farabi.universitysmolecule.com

Fillers and Extenders: In the paint, plastics, and paper industries, aluminum silicates are used as fillers or extenders. atamanchemicals.comastrrachemicals.com They can improve opacity, texture, durability, and mechanical properties such as strength and stiffness in polymers. atamanchemicals.comastrrachemicals.comamarischemicalsolutions.com

Construction Materials: Their durability and resistance to high temperatures make them an important additive in cement, concrete, and other fire-resistant construction materials. astrrachemicals.comamarischemicalsolutions.com

Adsorption and Environmental Applications: The high surface area and porous nature of some aluminosilicates make them effective adsorbents. smolecule.com Research is ongoing into their use for removing contaminants and heavy metal ions from water. smolecule.commdpi.com

Table 3: Summary of Applications in Contemporary Research
Application AreaFunctionKey Property Leveraged
Materials ScienceDevelopment of advanced materials, coatings, and composites. astrrachemicals.comHigh thermal stability, mechanical strength. astrrachemicals.com
CatalysisCatalyst and catalyst support in chemical reactions (e.g., zeolites in petroleum refining). Porous architecture, tunable acidity, high surface area.
Ceramics & RefractoriesProduction of bricks, tiles, furnace linings, and high-voltage insulators. preciseceramic.comastrrachemicals.comHigh melting point, thermal shock resistance. morgantechnicalceramics.com
Paints & CoatingsPigment extender, improves durability and opacity. astrrachemicals.comamarischemicalsolutions.comChemical inertness, particle size. amarischemicalsolutions.com
Plastics & PolymersReinforcing filler to enhance strength and dimensional stability. astrrachemicals.comamarischemicalsolutions.comHardness, thermal resistance. astrrachemicals.com
Environmental ChemistryAdsorbent for water purification and contaminant removal. smolecule.commdpi.comPorous structure, large surface area. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2O9Si3 B088348 Silicic acid, aluminum salt CAS No. 14504-95-1

Properties

IUPAC Name

dialuminum;dioxido(oxo)silane
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InChI

InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGZIKUPSQINGKT-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3]
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Molecular Formula

Al2O9Si3
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DSSTOX Substance ID

DTXSID701014506
Record name Aluminum silicate (Al2(SiO3)3)
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Molecular Weight

282.21 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS]
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CAS No.

14504-95-1, 1327-36-2, 1335-30-4
Record name Silicic acid (H2SiO3), aluminum salt (3:2)
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Record name Silicic acid (H2SiO3), aluminum salt (3:2)
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Record name Aluminum silicate (Al2(SiO3)3)
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Synthesis Methodologies for Aluminosilicate Materials

Aqueous and Solution-Based Routes

Aqueous and solution-based routes are foundational methods for synthesizing aluminosilicate (B74896) materials. These techniques involve the reaction of silicon and aluminum precursors in a liquid medium, allowing for controlled precipitation and formation of the desired aluminosilicate structure.

Co-precipitation Techniques

Co-precipitation is a widely utilized method for producing amorphous aluminosilicates. This technique involves the simultaneous precipitation of silicon and aluminum species from a solution by adjusting conditions such as pH. frontiersin.orgresearchgate.net The process typically starts with an acidic aluminum salt solution, such as aluminum nitrate (B79036) or aluminum sulfate (B86663), and a basic sodium silicate (B1173343) solution. researchgate.netnih.gov When these solutions are mixed, the pH change causes the metal ions to precipitate as hydroxides, which then form the aluminosilicate structure. frontiersin.org

The properties of the resulting material are highly dependent on the synthesis parameters. For instance, the Si/Al molar ratio and the coordination numbers of aluminum (which can be four or six) are key factors that influence the characteristics of the synthesized aluminosilicates. researchgate.net The pH of the initial mixture is another critical variable; syntheses can be carried out at highly alkaline (pH 11) or acidic (pH 2) conditions, leading to different crystalline phases and surface areas. ufba.br For example, co-precipitation at a high pH can yield materials with a significantly larger specific surface area compared to those produced by other methods. ufba.br Researchers have successfully synthesized amorphous aluminosilicates with high specific surface areas (158 m²/g) using this direct chemical process. nih.gov

Table 1: Co-precipitation Synthesis Parameters and Outcomes

Precursors pH Key Findings Resulting Material Reference
Aluminum nitrate, Sodium silicate - Dropping sodium silicate into aluminum nitrate solution. Amorphous aluminum silicate powder with a specific surface area of 158 m²/g. nih.gov
Co(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O, Aluminosilicate clay mineral 10 Co²⁺ and Al³⁺ first adsorb on the clay surface, then precipitate as hydroxides. CoAl₂O₄ hybrid pigments. frontiersin.org
Aluminum sulfate, Sodium silicate - Produces amorphous aluminosilicates with a homogeneous Al environment. Amorphous aluminosilicates with excellent ion-exchange selectivity for Cs⁺ and Sr²⁺. researchgate.net
NiCl₂·6H₂O, AlCl₃, Na₂SiO₃·9H₂O, Na₂CO₃ 11 Yields Ni-Al hydrotalcite, takovite, and amorphous silica (B1680970). Nanocomposites with a specific surface area up to 302 m²/g. ufba.br

Sol-Gel Processes

The sol-gel process is a versatile and widely adopted method for creating aluminosilicate materials, including glasses and ceramics, at lower temperatures than traditional melting techniques. pocketdentistry.combohrium.com This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The synthesis typically uses metal alkoxides and metal salts as precursors, such as tetraethyl orthosilicate (B98303) (TEOS) for silica and aluminum nitrate or aluminum alkoxides for alumina (B75360). elte.hursc.orgtsu.ru

The fundamental steps involve the hydrolysis of the precursors, followed by polycondensation reactions that lead to the formation of a three-dimensional network of Si-O-Al bonds. ceramics-silikaty.cz This method allows for excellent control over the material's purity, homogeneity, and microstructure at the nanoscale. pocketdentistry.com The properties of the final product, such as pore structure and surface acidity, can be finely tuned by adjusting synthesis conditions like the Si/Al ratio, water content, and heat treatment of the gel. bohrium.comtsu.ru Non-hydrolytic sol-gel routes, which involve the polycondensation between precursors like silicon acetate (B1210297) and tris(dimethylamido)alane, have also been developed to produce homogeneous aluminosilicate xerogels. rsc.org

Multi-step Sol-Gel Approaches

To achieve greater control over the final material's homogeneity, especially for aluminum-rich aluminosilicates, multi-step sol-gel techniques are employed. cambridge.orgumn.edu A common strategy is the "pre-hydrolysis" method, where the silicon precursor (e.g., TEOS) is partially hydrolyzed before the aluminum precursor is introduced. cambridge.org This sequential addition helps prevent the rapid, uncontrolled hydrolysis and precipitation of the aluminum species, which can lead to an inhomogeneous product. cambridge.org

The choice of solvent plays a crucial role. For instance, using isopropanol (B130326) as a solvent allows for the formation of homogeneous, transparent gels with a high aluminum content (Al/Si ratio up to 0.75). cambridge.org Nuclear Magnetic Resonance (NMR) studies have revealed that in such systems, transesterification reactions occur, where the aluminum precursor reacts with the alcohol solvent. This reaction protects the aluminum from premature hydrolysis, allowing the silicon alkoxide groups to hydrolyze and condense more slowly, ultimately forming a uniform gel network. cambridge.org Two-step synthesis protocols, where gels are formed under specific pH conditions and then aged, can produce mesoporous aluminosilicates with narrow pore size distributions and high catalytic activity. tsu.ruresearchgate.net

Solvothermal Crystallization Methods

Solvothermal synthesis is a variation of the hydrothermal method where the solvent is not water, but an organic liquid. acs.org This technique is particularly useful for synthesizing crystalline aluminosilicates, such as zeolites, that may not form under standard hydrothermal conditions. acs.orgresearchgate.net The process involves heating the precursor mixture in a sealed vessel (autoclave) at temperatures typically between 100°C and 250°C. acs.orgscispace.com

This method has been successfully used to synthesize novel aluminosilicate structures. For example, lithosite (-LIT) type aluminosilicate zeolites were synthesized for the first time by the solvothermal treatment of low-silica zeolite powders dispersed in alcohol containing dissolved potassium hydroxide (B78521) (KOH). acs.org The choice of solvent is critical; a mixture of 50% ethanol (B145695) and 50% water has been found to be an effective system for crystallizing aluminogermanate sodalites at low temperatures. researchgate.net Solvothermal methods can also be combined with other techniques, such as the initial hydrothermal crystallization of a zeolite followed by the solvothermal growth of a metal-organic framework on its surface to create hybrid composite materials. scispace.com

Hydrothermal Synthesis Pathways

Hydrothermal synthesis is a prevalent method for producing crystalline aluminosilicates, particularly zeolites. ugm.ac.idgoogle.com The process involves heating an aqueous gel mixture of silica and alumina sources in a sealed autoclave under autogenous pressure. google.combohrium.com The elevated temperature and pressure facilitate the dissolution of the amorphous precursors and the subsequent crystallization of the stable zeolite phase. bohrium.com

A wide variety of precursors can be used, including sodium silicate and aluminum nitrate, or even waste materials like red mud, which contains high levels of alumina and silica. ugm.ac.idresearchgate.net The properties of the final product are highly influenced by synthesis parameters such as temperature, crystallization time, the Si/Al ratio, and the presence of structure-directing agents (templates) or seed crystals. acs.orgrsc.orgacs.org For example, mesoporous aluminosilicates with high hydrothermal stability have been synthesized using a seed-assisted approach, which significantly improves the product yield and reduces the amount of organic template required. rsc.org Similarly, the molarity of the base, such as KOH, is a critical factor in determining the resulting crystalline phase. google.com

Table 2: Hydrothermal Synthesis Parameters and Outcomes

Precursors / Method Temperature & Time Key Findings Resulting Material Reference
Mineral natrolite seeds 150°C for 1-10 days Seeding is a critical factor for synthesis; an initially disordered phase transforms into an ordered one with time. Aluminosilicate natrolite (Al-NAT) zeolites. acs.org
Seed-assisted approach with P123 template - Seed crystals provide a growth surface, decreasing template amount and increasing yield. Mesoporous aluminosilicates (MAs) with high hydrothermal stability. rsc.org
Red mud, Cetyltrimethylammonium bromide (CTAB) 80°C for 24 h Utilizes industrial waste as a source for Al and Si. Amorphous mesoporous aluminosilicates. ugm.ac.id
Water glass, Aluminum sulfate, F68 template Assembly at 30-40°C for 18-36 h, Crystallization at 90-120°C for 48-80 h An acid-free method using sodium persulfate strategy. Hydrothermally stable Al-SBA-15 with moderate acidity. acs.org
Kaolin (B608303), KOH 130°C for 2.0 h The molarity of KOH strongly influences the pH and the resulting product. Kaolin amorphous derivative. google.com

Advanced and Specialized Fabrication Techniques

Beyond conventional solution-based routes, advanced and specialized techniques have been developed to create aluminosilicate materials with unique properties and structures. These methods offer enhanced control over composition, morphology, and purity.

One such method is solid-state ceramic synthesis . This high-temperature process involves the reaction of solid component powders. For example, the feldspar (B12085585) anorthite (B1171534) (CaAl₂Si₂O₈) can be synthesized by milling and calcining constituent powders of aluminum sesquioxide (Al₂O₃), silicon dioxide (SiO₂), and calcium monoxide (CaO). tennessee.edu The resulting powder can then be densified using techniques like uniaxial hot-pressing to produce high-density ceramic pellets. tennessee.edu

Another advanced approach involves the use of crystal growth inhibitors (CGIs) during hydrothermal synthesis. This "CGI-assisted method" allows for the fabrication of materials with controlled morphologies. For instance, adding cetyltrimethylammonium bromide (CTAB) as a CGI during the synthesis of AEI-type aluminosilicate zeolites results in sheet-like crystals instead of conventional cubic particles. rsc.org This altered morphology can improve properties like molecular diffusivity, which is beneficial for catalytic applications. rsc.org

Additive manufacturing, or 3D printing , is also being adapted for aluminosilicate fabrication. Transparent, multi-component nanoporous glasses can be created by first formulating a photocurable sol-gel ink containing precursors like TEOS and aluminum L-lactate. researchgate.net This ink is then structured using high-resolution 3D printing techniques like stereolithography. Finally, a thermal treatment converts the printed gel into a transparent glass object with a complex geometry. researchgate.net

Hybrid techniques are also being explored for specialized applications like optical fibers. A novel method for fabricating ytterbium-doped aluminophosphosilicate fibers involves first synthesizing amorphous Yb³⁺:AlPO₄ particles. These particles are then incorporated into the fiber core using a hybrid approach that combines Vapor Phase Delivery (VPD) and solution doping, addressing challenges like dopant distribution and background loss. bohrium.com

Single-Source Precursor Chemistry

The synthesis of aluminosilicate materials, which are compounds of silicon, aluminum, and oxygen, can be achieved through various methods. One such approach is the use of single-source precursors. This method offers a promising alternative to traditional synthesis routes that often rely on separate aluminum and silicon sources. acs.orgnih.govresearchgate.net The use of single-source molecular precursors, which contain both aluminum and silicon within a single molecule, can simplify the synthesis process and offer better control over the final material's structure and composition. rsc.orgacs.org

One notable strategy involves the direct thermal activation of phenyl-substituted single-source aluminosilicate molecular precursors. acs.orgnih.govacs.org In this method, a spiro-7-type molecular precursor, containing a central aluminum atom bonded to six silicon atoms functionalized with phenyl groups, is heated. acs.orgnih.govacs.org This process can be carried out without the need for solvents or activators, which can sometimes interfere with the formation of the desired aluminosilicate structure. acs.orgnih.govacs.org The thermal treatment under a controlled atmosphere, such as a nitrogen and oxygen mixture, leads to the formation of microporous aluminosilicates with low carbon content. acs.orgacs.org

The properties of the resulting aluminosilicate can be influenced by the specific cation present in the molecular precursor. For example, using different alkali cations (Na+, K+, Rb+, Cs+) in the precursor C⁺[Al{Ph₂Si(OSiPh₂O)₂}₂]⁻ can result in aluminosilicates with varying Si/Al ratios and surface areas. acs.orgacs.org Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has shown that the tetrahedral coordination of the aluminum atom from the original precursor is often retained in the final material. acs.orgnih.govacs.org

Another approach within single-source precursor chemistry is the hydrothermal synthesis of zeolites, a specific type of crystalline aluminosilicate. Zeolites are typically synthesized using separate aluminum and silicon sources. researchgate.netrsc.org However, researchers have demonstrated the synthesis of zeolites L and W from a single heptanuclear aluminosilicate precursor, (PyH)[Al{Ph₂Si(OSiPh₂O)₂}₂] (AlSi₆), under hydrothermal conditions with the addition of potassium hydroxide (KOH). rsc.org The type of zeolite formed can be controlled by adjusting the amount of KOH used in the synthesis. rsc.org

Hybrid mesoporous organo-aluminosilicate spheres with high aluminum content have also been synthesized using a one-pot co-condensation method at room temperature. rsc.orgrsc.org This process involves the reaction of sodium aluminate and an organosilane in the presence of a templating agent like cetyltrimethyl-ammonium bromide (CTAB). rsc.orgrsc.org These materials exhibit high surface areas and have shown potential for applications such as the removal of organic dyes from water. rsc.org

Table 1: Properties of Microporous Aluminosilicates from Single-Source Precursors

Precursor Cation (C⁺) Si/Al Ratio Surface Area (m²/g) Carbon Content (%)
PyH⁺ 3.9 ± 0.2 103.1 1.28
Na⁺ 6.7 ± 0.2 246.3 0.10
K⁺ 5.8 ± 0.2 198.5 0.12
Rb⁺ 5.5 ± 0.2 175.4 0.15
Cs⁺ 5.2 ± 0.2 153.7 0.18

Data sourced from studies on the thermal activation of C⁺[Al{Ph₂Si(OSiPh₂O)₂}₂]⁻ precursors. acs.orgresearchgate.netacs.org

Atomic Layer Deposition (ALD) for Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the precise, layer-by-layer growth of materials. researchgate.netuvm.edunanomembranes.org This method is particularly well-suited for creating uniform and conformal films, even on complex three-dimensional structures. researchgate.netnanomembranes.orgaip.org In the context of aluminosilicates, ALD offers excellent control over the film's thickness and composition. researchgate.netrsc.org

The ALD process for aluminum silicate typically involves the sequential exposure of a substrate to different precursor gases. aip.orgresearchgate.net For instance, trimethylaluminum (B3029685) (TMA) can be used as the aluminum precursor and a silicon-containing compound, such as tetraethoxysilane (TEOS) or silicon tetrachloride (SiCl₄), as the silicon precursor. researchgate.netacs.org An oxidizing agent, like water (H₂O) or ozone (O₃), is also used in the process. researchgate.netethz.ch

One of the challenges in the ALD of silicon oxide at low temperatures is the lack of suitable precursors that react efficiently with water. aip.org However, the incorporation of silicon oxide into an aluminum oxide ALD process has been shown to be feasible. aip.org For example, while the ALD of SiO₂ using TEOS and water is not effective on its own, incorporating this cycle into the ALD of Al₂O₃ using TMA and water allows for the deposition of an aluminum silicate film. aip.orgresearchgate.net The presence of Al-OH surface groups is believed to facilitate the reaction of the silicon precursor. aip.orgacs.org

The composition of the resulting aluminum silicate film can be controlled by adjusting the ratio of the ALD cycles for the individual oxides. rsc.org This allows for the tuning of the material's properties, such as its refractive index. researchgate.net Researchers have successfully synthesized lithium aluminosilicate (LixAlySizO) thin films by alternating the ALD growth of LiOH, Al₂O₃, and SiO₂. researchgate.netrsc.org These films are initially amorphous but can be crystallized into phases like β-eucryptite upon annealing. researchgate.netacs.org

Room-temperature ALD of aluminum silicate has also been developed using precursors like tris(dimethylamino)silane (B81438) (TDMAS) and TMA, with plasma-excited humidified argon as the oxidizer. researchgate.netaip.org This method allows for the deposition of aluminum silicate films on flexible substrates and has potential applications in sensors. aip.org

Table 2: Precursors and Conditions for ALD of Aluminum Silicate

Aluminum Precursor Silicon Precursor Oxidant Deposition Temperature (°C) Resulting Film
Trimethylaluminum (TMA) Tetraethoxysilane (TEOS) Water (H₂O) <300 AlₓSiᵧO
Trimethylaluminum (TMA) Silicon tetrachloride (SiCl₄) Water (H₂O) Not specified Aluminum silicate
Trimethylaluminum (TMA) Tris(dimethylamino)silane (TDMAS) Plasma-excited humidified Ar Room Temperature Aluminum silicate
Dimethylaluminum isopropoxide 2,2-dimethoxy-1,6-diaza-2-silacyclooctane (DMDAcO) Water (H₂O) Not specified Al-silicate
Lithium tert-butoxide Not applicable (co-deposited with Al₂O₃ and SiO₂) Water (H₂O) 290 Lithium aluminosilicate (LixAlySizO)

Data compiled from various studies on ALD of aluminosilicates. aip.orgresearchgate.netrsc.orgacs.orgaip.orgacs.org

Reactive Laser Ablation in Liquid (RLAL) for Nanomaterials

Reactive Laser Ablation in Liquid (RLAL) is a versatile, top-down method for synthesizing nanomaterials. nih.govresearchgate.netresearchgate.net This technique involves irradiating a solid target submerged in a liquid with a high-power laser beam. nih.govaip.orgresearchgate.net The intense laser pulses cause the target material to ablate, creating a plasma plume that rapidly cools and condenses in the liquid, forming nanoparticles. optica.orgaip.org A key advantage of RLAL is its ability to produce ligand-free nanoparticles, which can be beneficial for certain applications. researchgate.net

For the synthesis of aluminosilicate nanomaterials, a common approach is to ablate a silicon target in an aqueous solution containing an aluminum precursor, such as aluminum nitrate. nih.govresearchgate.net The properties of the resulting nanomaterials, including their elemental composition, crystallinity, and morphology, can be readily tuned by controlling the chemistry of the precursor solution. nih.govresearchgate.netresearchgate.net

The pH of the solution and the type of base used to adjust it have been shown to be critical parameters. nih.govresearchgate.net For instance, using ammonia (B1221849) to create alkaline conditions can lead to the formation of amorphous, fiber- or tube-like aluminosilicate nanostructures with a high aluminum content. nih.govresearchgate.netresearchgate.net In contrast, using potassium hydroxide as the base can result in highly crystalline, quasi-spherical nanoparticles composed of various aluminum silicate and potassium aluminum silicate phases. nih.govresearchgate.net

This flexibility allows for the creation of tailored nanomaterials for specific applications. nih.govresearchgate.net The RLAL method has been explored for producing a variety of nanomaterials, and its application to aluminosilicates demonstrates its potential for creating complex, multi-elemental nanostructures. acs.orgrsc.org

Table 3: Influence of RLAL Conditions on Aluminosilicate Nanomaterial Properties

Base Used Resulting Morphology Crystallinity Key Phases Formed
Ammonia (NH₃) Fiber- or tube-like Amorphous High aluminum content phases
Potassium Hydroxide (KOH) Quasi-spherical Highly crystalline Aluminum silicate and potassium aluminum silicate phases

Data based on research on reactive laser ablation of a silicon target in an aqueous aluminum nitrate solution. nih.govresearchgate.net

Advanced Characterization and Structural Analysis of Aluminosilicate Systems

Spectroscopic Probes of Local Atomic Environments

Spectroscopic techniques offer unparalleled insight into the structural and chemical nuances of aluminum silicate (B1173343). By interacting with the nuclei and electrons within the material, these methods provide detailed information about coordination numbers, bond linkages, and elemental composition, which are fundamental to understanding its behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. For aluminosilicates, solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, is indispensable for providing quantitative information about the coordination environments of aluminum and the connectivity of the silicate network. cuni.czcambridge.org

Solid-state 27Al NMR spectroscopy is the definitive method for determining the coordination environment of aluminum atoms within the aluminosilicate (B74896) framework. Aluminum can exist in tetrahedral (AlO4), pentahedral (AlO5), or octahedral (AlO6) coordination, and the 27Al chemical shift is highly sensitive to this geometry. cuni.cz

Tetrahedrally coordinated aluminum (Al(IV)) typically resonates in the range of 50–80 ppm. cuni.cz This form of aluminum substitutes for silicon in the tetrahedral framework.

Octahedrally coordinated aluminum (Al(VI)) is characterized by chemical shifts in the range of 0–10 ppm. cuni.cz

Penta-coordinated aluminum (Al(V)) , though less common, can also be identified and is often associated with disordered or amorphous phases.

Advanced techniques, such as two-dimensional (2D) Triple-Quantum MAS (3QMAS) NMR, can resolve spectrally overlapping signals from different aluminum sites, providing clearer insights into their distinct structural roles. nih.gov Research on various aluminosilicate materials, including mullite (B73837) and clays (B1170129), has demonstrated the ability of 27Al MAS NMR to quantify the occupancy of different aluminum sites. cuni.czgeoscienceworld.org For instance, studies on mullite have identified distinct isotropic chemical shifts for AlO6 (5.9 ppm) and various AlO4 units (ranging from 45.7 to 69.1 ppm), allowing for a detailed structural model. geoscienceworld.org

Typical 27Al NMR Chemical Shifts for Aluminum Coordination in Aluminosilicates
Aluminum CoordinationTypical Chemical Shift Range (ppm)Reference
Tetrahedral (AlO4)50 – 80 cuni.cz
Pentahedral (AlO5)30 – 40 cuni.cz
Octahedral (AlO6)0 – 10 cuni.cz

29Si NMR spectroscopy provides critical information about the polymerization of the silicate network. The chemical shift of a silicon nucleus is primarily influenced by the number of bridging oxygen atoms connecting it to adjacent tetrahedra (either SiO4 or AlO4). This gives rise to the Qn notation, where 'n' represents the number of bridging oxygens for a given silicon tetrahedron.

The substitution of a neighboring silicon atom with an aluminum atom induces a predictable downfield shift in the 29Si resonance. This allows for the differentiation of Qn(mAl) sites, where 'm' is the number of aluminum atoms in the second coordination sphere. For example, well-resolved resonances in some clay minerals have been assigned to Q3(2Al), Q3(1Al), and Q3(0Al) sites. cambridge.org In aluminosilicate glasses, however, the 29Si NMR peaks are often broad and asymmetric, representing a distribution of different Qn species. berkeley.edu The analysis of these spectra provides insights into the Si/Al ratio and the degree of ordering within the glassy structure. geoscienceworld.org

Common 29Si NMR Qn Notation and Corresponding Silicate Structures
Qn NotationDescriptionStructural Unit
Q0Isolated tetrahedraOrthosilicate (B98303)
Q1End-groups in chainsPyrosilicate/Chain end
Q2Middle-groups in chains/ringsChain/Ring silicate
Q3Sheet or layered structuresPhyllosilicate
Q4Three-dimensional frameworkTectosilicate

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying the chemical bonds within a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of those bonds. In the study of aluminum silicate, FT-IR is particularly effective for characterizing the aluminosilicate network.

The primary absorption bands of interest in the FT-IR spectra of aluminosilicates are associated with the stretching and bending vibrations of the T-O-T linkages (where T = Si or Al).

The main, strong absorption band, typically located in the 950-1250 cm⁻¹ region, is attributed to the asymmetric stretching vibrations of Si-O-Si and Si-O-Al bonds. researchgate.net The incorporation of aluminum into the silicate network causes this band to shift to a lower wavenumber. researchgate.net

Bands around 475 cm⁻¹ are characteristic of the bending vibrations of Si-O and Al-O bonds. researchgate.net

The presence of a distinct shoulder or separate peak related to Si-O-Al vibrations can provide direct evidence of the formation of an aluminosilicate framework. nih.gov

In-situ FT-IR studies have been used to monitor the polymerization process during the synthesis of aluminosilicate materials, observing shifts in the Si-O-T bands as the network forms. mdpi.com

Characteristic FT-IR Absorption Bands in Aluminum Silicate
Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~3450O-H stretching (adsorbed water) mdpi.com
~1650O-H bending (adsorbed water) mdpi.com
950 - 1250Asymmetric stretching of Si-O-T (T=Si, Al) researchgate.netmdpi.com
~800Al-O vibrations mdpi.com
~475Bending vibrations of Si-O and Al-O researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. XPS analysis of aluminum silicate provides crucial information about the surface stoichiometry and the chemical environment of the constituent atoms. schweizerbart.de

By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined. These binding energies are unique to each element and can shift based on the element's oxidation state and local chemical environment.

Si 2p and Al 2p peaks: The binding energies of the Si 2p and Al 2p photoelectrons are used to identify the presence of silicon and aluminum and can be used to calculate the surface Si/Al ratio. mpg.de Shifts in these peak positions can indicate changes in the chemical bonding, such as the formation of Al-O-Si linkages. researchgate.net

O 1s peak: The O 1s peak can be deconvoluted into multiple components, representing oxygen in different environments, such as Si-O-Si, Si-O-Al, and non-bridging oxygen atoms. schweizerbart.de This provides detailed insight into the surface structure of the aluminosilicate network.

XPS studies have shown that the surface composition of aluminosilicates can differ from the bulk, with some studies indicating a surface enrichment of aluminum. mpg.de

Typical XPS Binding Energies for Elements in Aluminum Silicate
Element/OrbitalTypical Binding Energy (eV)Information ProvidedReference
Al 2p~74-75Presence and chemical state of Aluminum researchgate.net
Si 2p~102-103Presence and chemical state of Silicon researchgate.net
O 1s~531-533Bonding environment of Oxygen (e.g., Si-O-Al, Si-O-Si) schweizerbart.de

Energy Dispersive X-ray (EDX) Spectroscopy, often coupled with Scanning Electron Microscopy (SEM), is a standard technique for determining the elemental composition of a sample. When the sample is bombarded with an electron beam, atoms emit characteristic X-rays whose energies are unique to each element. An EDX detector measures the energy and intensity of these X-rays, allowing for qualitative and quantitative analysis of the elements present. jhna.org

In the analysis of aluminum silicate, EDX is used to:

Confirm Elemental Composition: Verify the presence and quantify the relative amounts of aluminum, silicon, and oxygen in the material. researchgate.net

Assess Homogeneity: By analyzing different points on the sample, EDX can determine the uniformity of the elemental distribution.

Elemental Mapping: A powerful feature of EDX is the ability to create elemental maps. jeol.com By scanning the electron beam across an area of the sample, two-dimensional images are generated that show the spatial distribution of each element. rsc.org This is particularly useful for identifying phase separation or compositional variations within the aluminosilicate microstructure. researchgate.net

EDX analysis of amorphous aluminosilicate spheres, for example, has shown that aluminum is primarily associated with silicon, though the relative amounts can vary between individual particles. researchgate.net

Applications of EDX in Aluminum Silicate Analysis
ApplicationInformation Obtained
Point AnalysisQuantitative elemental composition at a specific location.
Line ScanVariation of elemental concentration along a defined line.
Elemental Mapping2D spatial distribution and relative abundance of Al, Si, and O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Microscopic and Morphological Investigations

Microscopic techniques are indispensable for visualizing the physical form of aluminum silicate, offering direct insight into particle size, shape, surface features, and internal structure.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for imaging the surface morphology of aluminum silicate, revealing details about particle shape and size. The morphology is heavily dependent on the synthesis method employed. For instance, aluminum silicate powder synthesized via co-precipitation exhibits a glassy state with sharp edges, whereas a two-step sol-gel method yields a mesoporous structure. nih.gov Electrochemical methods have been shown to produce aluminosilicate precursors with high uniformity in both surface morphology and particle size. unila.ac.id

SEM Analysis of Aluminum Silicate Morphology by Synthesis Method
Synthesis MethodObserved Particle MorphologyTypical Particle/Crystal SizeSource
Co-precipitationSharp-edged, glassy stateNot specified nih.gov
Two-step Sol-gelMesoporous structureNot specified nih.gov
ElectrochemicalHigh uniformityNot specified unila.ac.id
RF Thermal PlasmaSpherical, amorphousNanosized mtak.hu
Hydrothermal SynthesisSpheres packed with small particles~1 µm nih.gov
Hydrothermal Synthesis (varied sources)Nanosized particles, spherical/plate-like mixtures, or lamellar structuresNot specified nih.gov

Transmission Electron Microscopy (TEM) for Nanostructure

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of the internal nanostructure of aluminum silicate materials. mtak.hu It has been instrumental in observing the real-time nanostructural evolution of sodium aluminosilicate hydrate (B1144303) (NASH) gel using cryogenic TEM (cryo-TEM). researchgate.netmonash.edu These studies revealed a multi-step nucleation and growth mechanism, starting with the formation of prenucleation clusters around 1–2 nm in size, which then agglomerate into larger, partially polymerized globules of approximately 15 nm. monash.edu

TEM is also used to characterize the nanostructure of coatings, such as examining the morphology of an aluminosilicate layer on silicon dioxide nanowires. researchgate.net In studies of materials produced by RF thermal plasma, TEM analysis, in conjunction with electron diffraction patterns, confirmed the amorphous nature of the resulting nanoparticles. mtak.hu Furthermore, in-situ TEM allows for the observation of dynamic structural changes under specific conditions, such as the generation of spinel blocks in Na-β″-alumina caused by the conduction of sodium ions under electron beam irradiation. mdpi.com

Nanostructural Features of Aluminosilicates Observed by TEM
Material/SystemTechniqueObserved Nanostructural FeaturesSize ScaleSource
Sodium Aluminosilicate Hydrate (NASH) GelCryo-TEMPrenucleation clusters and their agglomeration into globulesClusters: ~1–2 nm; Globules: ~15 nm monash.edu
Alumino-silicate NanoparticlesTEMConfirmation of amorphous structureN/A mtak.hu
Na-β″-AluminaIn-situ TEMGeneration of spinel blocks due to Na⁺ ion conductionAtomic/crystal lattice scale mdpi.com
Aluminosilicate Coating on SiO₂-NWsTEMMorphology of the coatingNanoscale researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography and quantifying the roughness of materials at the nanoscale. researchgate.neticspicorp.com The technique provides high-resolution, three-dimensional images of the surface, allowing for precise measurements of texture and features. icspicorp.comchalcogen.ro

AFM Surface Roughness (Ra) of Textured Aluminosilicate Glass
Citric Acid Treatment TimeConcave Feature DiameterSurface Roughness (Ra)Source
10 hours0.8 µm65.7 nm researchgate.net
13.5 hours1.2 µm94.8 nm researchgate.net
16 hours1.5 µm120.3 nm researchgate.net

Diffraction and Scattering for Structural Determination

Diffraction and scattering techniques are essential for probing the atomic and mesoporous structure of aluminum silicate, providing information on crystallinity, phase composition, and pore arrangement.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary analytical method used to determine the phase composition and degree of crystallinity in aluminum silicate materials. It can effectively distinguish between crystalline and amorphous structures. Many synthetic routes for aluminum silicate result in an amorphous product, which is characterized in an XRD pattern by a broad, non-distinct peak. mtak.huresearchgate.netugm.ac.id Specifically, a broad hump centered around a 2θ value of 25 degrees is considered indicative of an amorphous aluminosilicate phase. nih.gov

While many as-synthesized aluminosilicates are amorphous, crystalline phases can be induced through processes like sintering at high temperatures. unila.ac.id For example, sintering an amorphous precursor at 850 °C can lead to the formation of quartz and a small amount of mullite, and at 1400 °C, the material can transform into mullite. unila.ac.id The Scherrer equation can be applied to the XRD peak broadening to estimate the crystallite size of these phases, with calculated sizes of 50 nm for quartz and 30 nm for mullite in one study. unila.ac.id XRD is also used to identify the formation of mesostructured materials, which exhibit characteristic peaks at low 2θ angles corresponding to ordered pore arrangements. researchgate.net

XRD Findings for Aluminum Silicate Systems
Material ConditionKey XRD ObservationIdentified PhasesCrystallite Size / SpacingSource
As-synthesized powderBroad peak around 2θ = 25°AmorphousN/A nih.gov
Sintered at 850 °CCharacteristic peaks for crystalline phasesQuartz, Alumina (B75360), MulliteQuartz: ~50 nm unila.ac.id
Sintered at 1400 °CCharacteristic peaks for crystalline phaseMulliteMullite: ~30 nm unila.ac.id
Mesostructured (as-synthesized)Basal peak at low 2θHexagonal arrangement of poresd₁₀₀ spacing: 45 - 45.7 Å researchgate.net

Small-angle X-ray Scattering (SAXS) for Mesostructure

Small-angle X-ray Scattering (SAXS) is a specialized technique used to investigate structures on a larger scale than atomic distances, making it ideal for characterizing the mesostructure of porous materials like aluminum silicate. researchgate.net SAXS data can provide detailed information about pore size, shape, and arrangement.

For mesoporous aluminosilicates, such as those with MCM-41 (hexagonal) or MCM-50 (lamellar) structures, SAXS can reveal structural parameters and the nature of interfaces. researchgate.net The scattering curve can indicate a fractal interface in precursor materials. researchgate.net Upon calcination, the nature of this fractal region changes depending on the structure: for hexagonal MCM-41 types, it tends to disappear, while for lamellar MCM-50 types, the fractal dimension increases. researchgate.net The portion of the SAXS curve reflecting the ordered structure allows for the determination of key parameters. For hexagonal structures, the hexagonal parameter has been found to range from 4.6 to 5.8 nm, with an estimated wall thickness of about 0.7 nm. For lamellar structures, the data can be consistent with a superposition of layers with thicknesses in the range of 2.5 to 3.3 nm. researchgate.net

Mesostructural Parameters of Aluminosilicates from SAXS Analysis
Structure TypeParameterTypical ValueSource
Hexagonal (MCM-41 type)Hexagonal parameter4.6 - 5.8 nm researchgate.net
Wall thickness~0.7 nm researchgate.net
Lamellar (MCM-50 type)Layer thickness 1~3.3 nm researchgate.net
Layer thickness 2~2.85 nm researchgate.net
Layer thickness 3~2.5 nm researchgate.net

X-ray Reflectivity (XRR) for Thin Film Characteristics

X-ray Reflectivity (XRR) is a non-destructive analytical technique utilized to characterize the surface and interfacial structures of thin films and multilayered materials. mat-cs.com This method is particularly adept at determining critical parameters such as film thickness, density, and surface as well as interface roughness with high precision. blue-scientific.comwisc.edu The fundamental principle of XRR involves directing a beam of X-rays onto a sample at grazing incident angles and measuring the intensity of the reflected X-rays as a function of the angle. mat-cs.com

The technique relies on the reflection and refraction of X-rays at the interfaces between different layers within the material. alfa-chemistry.com When X-rays strike a flat surface at a very small angle, total reflection can occur below a certain critical angle, which is dependent on the electron density of the material. rigaku.com Above this critical angle, the X-ray beam penetrates the material, and reflections from the top surface and the interfaces between layers interfere with each other, creating a pattern of interference fringes. alfa-chemistry.comrigaku.com

The analysis of this interference pattern allows for the determination of several key characteristics of the thin film:

Thickness: The periodicity of the interference oscillations in the XRR curve is directly related to the thickness of the film. Thicker films will produce more frequent oscillations. rigaku.com

Density: The critical angle for total external reflection is proportional to the square root of the electron density of the material. By determining the critical angle from the XRR data, the density of the film can be calculated. rigaku.com

Roughness: The rate at which the reflected intensity decreases with increasing angle is indicative of the surface and interface roughness. A smoother surface leads to a slower decay in reflectivity. rigaku.com

XRR is a versatile technique applicable to a wide array of materials, including both crystalline and amorphous films. wisc.edurigaku.com It is highly sensitive to variations in electron density, enabling the characterization of films with sub-nanometer precision. mat-cs.com A significant advantage of XRR is that it does not require prior knowledge of the material's optical properties and necessitates minimal sample preparation. wisc.edu

Table 1: Illustrative XRR Data for an Aluminum Silicate Thin Film

ParameterValueUnit
Film Thickness50.2nm
Film Density2.85g/cm³
Surface Roughness (Film-Air)0.8nm
Interface Roughness (Film-Substrate)1.2nm

Surface Area and Porosity Assessment

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory provides the basis for a critical technique in the physical characterization of porous and finely divided materials, such as silicic acid, aluminum salt. wikipedia.org This method is widely employed to determine the specific surface area of a solid material, which is a crucial parameter influencing its adsorption capacity, catalytic activity, and dissolution rates. iitk.ac.inmalvernpanalytical.com The BET analysis is based on the physical adsorption of a gas, most commonly nitrogen, onto the surface of the material at a constant temperature, typically that of liquid nitrogen (77 K). wikipedia.org

The core of the BET theory is an extension of the Langmuir theory of monolayer adsorption to multilayer adsorption. wikipedia.org The analysis involves measuring the amount of gas adsorbed by the sample over a range of relative pressures. The resulting adsorption isotherm, a plot of the volume of gas adsorbed versus the relative pressure, is then analyzed using the BET equation. This equation relates the amount of adsorbed gas to the pressure and allows for the calculation of the amount of gas required to form a single molecular layer (a monolayer) on the entire surface of the material.

From the monolayer capacity, and knowing the cross-sectional area of the adsorbate molecule (e.g., 0.162 nm² for nitrogen), the total surface area of the material can be calculated. wikipedia.org The specific surface area is then expressed in square meters per gram (m²/g).

The shape of the nitrogen adsorption-desorption isotherm can provide initial insights into the nature of the porosity. For instance, a Type IV isotherm is characteristic of mesoporous materials (pore diameters between 2 and 50 nm). researchgate.netbath.ac.uk

Table 2: Representative BET Surface Area Data for Different Aluminosilicate Samples

Sample IDBET Specific Surface Area (m²/g)
Aluminosilicate A150
Aluminosilicate B275
Aluminosilicate C420

Porosimetry for Pore Size Distribution

Porosimetry is a technique used to determine various aspects of a material's porous nature, such as pore volume and pore size distribution. For mesoporous materials like many aluminosilicates, this analysis is often performed using the same nitrogen adsorption-desorption isotherm data collected for BET analysis. orientjchem.orgmdpi.com The Barrett-Joyner-Halenda (BJH) method is a widely used model for calculating the pore size distribution from the desorption branch of the isotherm. orientjchem.orgmdpi.com

The BJH method is based on the principle that as the pressure of the gas over the sample is decreased, the condensed gas in the pores will evaporate. The pressure at which evaporation occurs is related to the size of the pore, as described by the Kelvin equation. By analyzing the volume of gas desorbed at each pressure step, a distribution of pore sizes can be calculated. orientjchem.org

This analysis provides valuable information about the porous structure of the aluminum silicate, including:

Average Pore Diameter: The mean diameter of the pores within the material.

Pore Volume: The total volume of the pores per unit mass of the material.

Pore Size Distribution: A plot showing the relative abundance of pores of different sizes.

The pore size distribution can reveal whether a material has a narrow or broad range of pore sizes, which can be critical for applications such as catalysis and separation, where specific pore dimensions are required. For instance, a narrow pore size distribution centering at a particular diameter indicates a high degree of uniformity in the porous structure. orientjchem.org

Table 3: Example Porosimetry Data for an Aluminosilicate Sample

ParameterValueUnit
Total Pore Volume (BJH)0.45cm³/g
Average Pore Diameter (BJH)6.5nm
Peak of Pore Size Distribution5.8nm

Thermal Behavior Analysis

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com This technique is invaluable for determining the thermal stability and composition of materials like this compound. linseis.com The output of a TGA experiment is a TGA curve, which plots the mass of the sample against temperature. mt.com

By analyzing the TGA curve, one can identify the temperatures at which the material undergoes decomposition, oxidation, or loss of volatiles such as water. mt.comresearchgate.net Each step-wise loss of mass on the TGA curve corresponds to a specific thermal event. For aluminosilicates, these events can include:

Dehydration: The initial weight loss at lower temperatures (typically below 200°C) is often attributed to the removal of physically adsorbed water.

Dehydroxylation: At higher temperatures, the loss of structural water from hydroxyl groups within the aluminosilicate framework occurs.

Decomposition: At even higher temperatures, the material may undergo further decomposition or phase transformations.

The extent of mass loss at each stage provides quantitative information about the composition of the material, such as the amount of water content or the proportion of organic templates in synthetic aluminosilicates. researchgate.net The thermal stability of the material is indicated by the temperature at which significant mass loss begins.

Table 4: TGA Data for a Hydrated Aluminosilicate Sample

Temperature Range (°C)Mass Loss (%)Associated Process
25 - 2005.2Removal of adsorbed water
200 - 5008.5Dehydroxylation
> 5002.1Gradual decomposition

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) is a thermoanalytic technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. wikipedia.org This technique is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, crystallization, melting, and solid-state reactions. wikipedia.orgworldoftest.com

The DTA curve plots the differential temperature (ΔT) against the sample temperature. The key features of a DTA curve are:

Endothermic Peaks: These peaks point downwards and represent processes that absorb heat, such as melting, boiling, sublimation, and the removal of crystalline water. worldoftest.com

Exothermic Peaks: These peaks point upwards and indicate processes that release heat, such as crystallization, oxidation, and some decomposition reactions. worldoftest.com

For aluminosilicates, DTA can reveal important information about their thermal behavior. For example, an endothermic peak at around 100-200°C would correspond to the removal of adsorbed water, corroborating TGA data. trb.org An exothermic peak at higher temperatures could indicate the crystallization of an amorphous aluminosilicate into a more ordered crystalline phase. trb.org The temperatures at which these peaks occur are characteristic of the specific material and can be used for identification and to assess its thermal history and stability. wikipedia.org

Table 5: DTA Peak Analysis for an Aluminosilicate Material

Peak Temperature (°C)Peak TypeInterpretation
150EndothermicLoss of adsorbed water
580EndothermicDehydroxylation
980ExothermicCrystallization to a new phase

In-Situ Techniques for Reaction Monitoring

Real-time monitoring of the synthesis of aluminosilicate materials, such as zeolites, is critical for understanding the complex mechanisms of their formation. While techniques like in-situ Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy have been employed to study the evolution of species in the solid and liquid phases, other methods can provide complementary information on the physical and gaseous changes occurring during the reaction.

Quartz Crystal Microbalance (QCM)

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique capable of detecting minute mass changes on the surface of a quartz crystal resonator in real-time. nih.gov An extension of this technique, QCM with Dissipation monitoring (QCM-D), simultaneously measures the change in resonant frequency (Δf) and the energy dissipation (ΔD) of the crystal's oscillation. This dual measurement provides information not only on the mass of the adsorbed layer but also on its viscoelastic properties, such as rigidity and softness. biolinscientific.com

In the context of aluminosilicate synthesis, QCM-D can be a powerful tool for monitoring the deposition and growth of thin films from precursor solutions. The QCM sensor, typically coated with a material like gold or silica (B1680970), can be exposed to the synthesis solution, and the changes in frequency and dissipation can be recorded as the aluminosilicate material nucleates and grows on the surface.

Research Findings:

While direct in-situ monitoring of the complete synthesis of "this compound" from aqueous precursors using QCM is not extensively documented in readily available literature, the technique has been utilized in related areas, such as the fabrication of zeolite films for specific applications. For instance, nanosized ZSM-5 zeolite films have been fabricated on QCM sensors for the purpose of gas sensing. myu-group.co.jp In such applications, the QCM is used to measure the adsorption of target gas molecules onto the already-synthesized zeolite film by detecting the corresponding frequency shifts. myu-group.co.jp

The principle of QCM-D allows for the real-time analysis of various surface phenomena, including adsorption, desorption, and structural changes in thin films. biolinscientific.com For example, a decrease in the resonant frequency (negative Δf) typically indicates an increase in mass on the sensor surface, which would correspond to the deposition of the aluminosilicate material. The simultaneous measurement of dissipation (ΔD) can provide insights into the structural nature of the deposited film. A low dissipation value suggests a rigid and compact layer, while a high dissipation value indicates a softer, more viscoelastic, or hydrated film. biolinscientific.com

The table below illustrates a hypothetical data set based on the principles of QCM-D for monitoring the deposition of an aluminosilicate film.

Time (minutes)Frequency Change (Δf) (Hz)Dissipation Change (ΔD) (x10⁻⁶)Interpretation
000Baseline established with precursor solution.
10-51Initial nucleation and formation of a rigid layer.
30-203Continued growth of the aluminosilicate film.
60-508Film becomes thicker and potentially more hydrated.
90-7512Further growth and possible structural rearrangement.
120-9010Film growth slows, and the layer becomes more compact.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This hypothetical data demonstrates how QCM-D could track the progress of aluminosilicate film formation, providing valuable kinetic and structural information that is not easily accessible through ex-situ characterization methods.

Quadrupole Mass Spectrometry (QMS)

Quadrupole Mass Spectrometry (QMS) is an analytical technique used to identify and quantify the composition of gases. In the context of materials synthesis, QMS can be employed for in-situ monitoring of the gas phase, providing real-time information on the consumption of gaseous reactants or the evolution of volatile byproducts during a reaction. This is particularly relevant for synthesis methods that involve the decomposition of precursors, such as in the formation of zeolites from templates.

During the synthesis of certain aluminosilicates, particularly zeolites, organic molecules known as structure-directing agents (SDAs) or templates are often used. The thermal decomposition of these templates is a critical step in creating the porous structure of the zeolite. QMS can be coupled with thermal analysis techniques like thermogravimetric analysis (TGA) to identify the gaseous species evolved during the calcination process.

Research Findings:

Studies on the synthesis of MFI-type zeolites, which are a class of aluminosilicates, have utilized TGA coupled with mass spectrometry to monitor the decomposition of the tetrapropylammonium (B79313) (TPA) template. diva-portal.org By analyzing the mass-to-charge ratio of the evolved gases, researchers can identify the decomposition products and understand the mechanism and temperature range of template removal.

The data from such an analysis can reveal the sequence of decomposition events. For example, the evolution of propene and ammonia (B1221849) at specific temperatures can indicate the Hofmann elimination pathway for TPA decomposition.

The following table provides an example of the types of data that can be obtained from a TGA-MS analysis of an as-synthesized aluminosilicate containing an organic template.

Temperature (°C)Mass Loss (%)Evolved Gas Species (m/z)Interpretation
100-200518 (H₂O)Desorption of physically adsorbed water.
250-3501042 (Propene), 17 (Ammonia)Initial decomposition of the organic template.
350-4501544 (CO₂), 18 (H₂O)Further oxidation of template fragments.
450-550844 (CO₂), 18 (H₂O)Complete combustion of residual carbonaceous species.
>5502-Stabilization of the aluminosilicate framework.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This in-situ analysis of the gaseous byproducts provides crucial information for optimizing the calcination process to ensure complete template removal without damaging the crystalline aluminosilicate structure.

Theoretical and Computational Studies on Aluminosilicate Chemistry

Molecular Dynamics (MD) Simulations of Amorphous Structures

Molecular dynamics (MD) simulations, a computational method for studying the physical movements of atoms and molecules, have been instrumental in characterizing the amorphous structures of aluminosilicates. By simulating the interactions of a large number of particles over time, MD can predict the material's properties and reveal the underlying structural motifs and dynamic processes.

MD simulations of amorphous aluminosilicates, such as (Al2O3)2(SiO2), reveal a disordered tetrahedral network structure. Even at high temperatures, around 4000 K, the majority of aluminum (Al) and silicon (Si) atoms are fourfold coordinated by oxygen (O) atoms, forming AlO4 and SiO4 tetrahedra, respectively. The arrangement of these tetrahedra, however, is distinct from that in pure silica (B1680970). The packing of AlO4 tetrahedra is notably different, with a higher likelihood of Al being involved in small-membered rings.

A characteristic feature observed in these simulations is the presence of two-membered rings containing two aluminum atoms, where the shared oxygen atoms form a "tricluster"—an oxygen atom surrounded by four cations. On a larger scale, the system can exhibit microphase separation, where an aluminum-rich network structure percolates through the SiO2 network. This structural feature gives rise to a prepeak in the static structure factor, which has been shown to be in good agreement with experimental X-ray data. In peraluminous compositions (Al/Na > 1), simulations have also identified the presence of oxygen triclusters and small quantities of five-fold coordinated aluminum ions.

The connectivity of the aluminosilicate (B74896) network can also be influenced by the presence of other elements. For instance, in Al-rich calcium silicate (B1173343) hydrated (C-S-H) gels, the presence of aluminum atoms has been shown to favor the formation of three-dimensional structures.

Table 1: Coordination and Structural Features from MD Simulations

FeatureDescription
Coordination Most Al and Si atoms are fourfold coordinated by oxygen, forming AlO4 and SiO4 tetrahedra.
Ring Structures High probability of Al involvement in small-membered rings, particularly two-membered rings with two Al atoms.
Triclusters Oxygen atoms shared in two-membered Al-O rings can form triclusters (oxygen surrounded by four cations).
Microphase Separation An Al-rich network can percolate through the SiO2 network, leading to a prepeak in the static structure factor.
Peraluminous Features Presence of five-fold coordinated aluminum and oxygen triclusters in compositions with Al/Na > 1.

MD simulations are also a powerful tool for investigating the movement of atoms and ions within the aluminosilicate matrix. These simulations have demonstrated that the diffusion dynamics in amorphous aluminum silicate are significantly faster than in pure SiO2.

Studies on amorphous (Al2O3)2(SiO2) have shown that the self-diffusion constants for oxygen and aluminum are very similar and are about 2 to 3 times larger than that of silicon. This suggests a cooperative movement between oxygen and the network-forming atoms in [SiO4] and [AlO4] tetrahedra. In calcium aluminosilicate slags, the general sequence of diffusivity for the constituent atoms is Ca > Al > O > Si. The diffusion coefficients of Al, Si, and O show similar trends with changes in composition, again indicating cooperative motion.

The rate of diffusion is influenced by several factors, including temperature and the chemical composition of the material. At higher temperatures, atoms have more energy to move, leading to a faster diffusion rate. The structure of the aluminosilicate network, such as its degree of polymerization and the presence of structural defects, also plays a crucial role in determining the diffusivities of different atomic species.

Table 2: Relative Self-Diffusion Constants from MD Simulations

AtomRelative Diffusivity
Oxygen (O) Similar to Aluminum
Aluminum (Al) Similar to Oxygen
Silicon (Si) 2-3 times smaller than O and Al

Density Functional Theory (DFT) for Molecular-Level Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular-level interactions in aluminosilicates, providing detailed insights into bond energetics, surface reactivity, and catalytic mechanisms.

DFT calculations have been employed to study the hydrolysis of Si-O and Al-O bonds, a fundamental process in the dissolution of aluminosilicate minerals. By modeling molecular clusters that are representative of the mineral surface, such as (HO)3Al-O-Si(OH)3, researchers can calculate the energy barriers for bond breaking.

These studies have shown that breaking the Al-O bond is energetically easier than breaking the Si-O bond on the aluminosilicate mineral surface. For instance, the calculated barrier height for the hydrolysis of an Al-terminated site was found to be 22.23 kJ/mol, which is significantly lower than the 76.13 kJ/mol calculated for a Si-terminated site. This lower activation energy for Al-O bond hydrolysis is attributed to the lower bond energy and symmetry of the Al-O-Si linkage compared to the Si-O-Si linkage. These theoretical findings support experimental observations that the concentration of aluminum leached from aluminosilicates in acidic conditions is higher than that of silicon.

Table 3: Calculated Hydrolysis Activation Energy Barriers

Bond TypeCalculated Barrier Height (kJ/mol)
Si-O-Si 76.13
Al-O-Si 22.23

The reactivity of aluminosilicate surfaces is greatly influenced by the surrounding environment, particularly the pH. DFT calculations have demonstrated that protonation of the terminal oxygen atoms on the mineral surface plays a crucial role in facilitating hydrolysis.

In acidic conditions, where terminal oxygen atoms are protonated, the energy barriers for both Si-O and Al-O bond hydrolysis are dramatically reduced. For the Si-O-Si linkage, the barrier height was calculated to decrease to 6.71 kJ/mol with protonation, a reduction of over 90%. For the Al-O-Si linkage, the barrier height decreased to -0.86 kJ/mol, indicating that the reaction becomes nearly barrierless upon protonation. This significant lowering of the activation energy is a key factor in the increased dissolution of aluminosilicates in acidic environments. The energetics of deprotonation and dimerization reactions are also highly dependent on the pH, underscoring the importance of accurately modeling the solution environment in theoretical studies.

Table 4: Effect of Protonation on Hydrolysis Barrier Heights

Bond TypeBarrier Height without Protonation (kJ/mol)Barrier Height with Protonation (kJ/mol)
Si-O-Si 76.136.71
Al-O-Si 22.23-0.86

Aluminosilicates, particularly in their porous forms like zeolites, are crucial industrial catalysts. Their catalytic activity is often linked to the presence of acid sites. While Brønsted acid sites (proton donors) have been extensively studied, the role of Lewis acid sites (electron pair acceptors) has gained increasing attention.

DFT calculations, often in conjunction with experimental techniques like solid-state NMR, have become a powerful tool for characterizing these Lewis acid sites. These studies involve preparing model aluminosilicate networks with specific types of aluminum centers, such as [L-AlO3] (where L is a ligand like THF or pyridine) and [AlO4]−. DFT is then used to calculate the NMR parameters for these model structures, which can be compared with experimental data to assign the observed spectroscopic signals to specific aluminum species. This combined approach has established a clear correlation between the decrease in the symmetry of the Al centers and an increase in the observed quadrupolar coupling constant, a key NMR parameter.

Furthermore, DFT can be used to investigate the mechanisms of catalytic reactions on these acid sites. For example, in the dehydration of ethanol (B145695) to ethylene (B1197577) on the H-ZSM-5 zeolite, DFT calculations have shown that diethyl ether is a key intermediate, proceeding through an ethoxide intermediate in the rate-determining step. By calculating the energies of reactants, transition states, and products, DFT can elucidate the reaction pathways and determine the apparent activation energies for different mechanistic steps. This molecular-level insight is invaluable for understanding and optimizing the performance of aluminosilicate catalysts.

Quantum Chemical Approaches to Interfacial Phenomena

Quantum chemical methods provide powerful tools for investigating the intricate phenomena occurring at the interfaces of aluminosilicates with various environments, such as water and dissolved ions. These computational approaches, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer molecular-level insights into the structural, energetic, and reactive properties of these interfaces, which are crucial for understanding and predicting their behavior in diverse applications.

Detailed Research Findings

Interfacial Structure and Bonding:

Quantum chemical simulations have been instrumental in elucidating the atomic-scale structure of aluminosilicate surfaces and their interactions with adjacent phases. Molecular dynamics simulations reveal the distribution and orientation of molecules, such as water, at the interface. For instance, at the interface of amorphous calcium aluminosilicate with liquid water, simulations show moderate ingress of water into the porous glass structure.

These simulations provide precise information about the bond lengths and angles at the interface. The Si-O bond lengths are typically found to be in the range of 1.5–1.8 Å, while Al-O bond lengths are slightly longer, ranging from 1.7–2.1 Å. The coordination environment of aluminum atoms at the surface is a key factor influencing interfacial properties. Aluminum can exist in tetrahedral [AlO4], pentacoordinate [AlO5], and octahedral [AlO6] coordinations, with the distribution of these species depending on the specific aluminosilicate composition and structure.

Table 1: Typical Interatomic Distances in Aluminosilicate Structures Determined by Quantum Chemical Calculations


Bond TypeTypical Bond Length (Å)Source
Si-O1.5 - 1.8
Al-O1.7 - 2.1
Na-O2.0 - 3.0

Ion Exchange and Adsorption:

Aluminosilicates, particularly zeolites, are renowned for their ion-exchange capabilities. Quantum chemical calculations provide a means to understand the thermodynamics and kinetics of these processes at a fundamental level. First-principles calculations have been used to study the exchange of ions such as Na+, Ca2+, Sr2+, and Ba2+ in zeolites. These studies reveal that the adsorption energies of ions are significantly influenced by their charge and size, as well as the local structure of the aluminosilicate framework.

DFT calculations have been used to determine the binding energies of a wide range of metal cations to aluminosilicate oligomers. The results show a strong correlation between the binding energy and the ionic potential of the cation. This information is crucial for predicting the selectivity of ion exchange and the stability of exchanged cations within the aluminosilicate structure.

Isomorphous Substitution:

The substitution of Si4+ and Al3+ by other cations (isomorphous substitution) within the aluminosilicate framework is a common phenomenon that significantly alters the material's properties. Quantum chemical studies have been employed to investigate the effects of substituting silicon with germanium (Ge) and aluminum with gallium (Ga). These substitutions can influence the electronic structure, bond lengths, and ultimately the interfacial reactivity of the material. For instance, theoretical studies on sodalite, a type of aluminosilicate, have predicted how such chemical modifications can tune its photochromic properties.

Mentioned Compounds

Compound Name
Silicic acid, aluminum salt
Silicon
Aluminum
Germanium
Gallium
Sodalite
Zeolite

Formation Mechanisms of Aluminosilicate Phases in Environmental and Engineered Systems

Geochemical Pathways of Aluminosilicate (B74896) Precipitation

In natural systems, the formation of aluminosilicate minerals is predominantly driven by the chemical weathering of primary rocks and the subsequent precipitation of secondary minerals.

Mineral Weathering and Secondary Mineral Formation

The initial step in the geochemical formation of aluminosilicates is the weathering of primary minerals. This process involves the breakdown of rocks, soils, and minerals through contact with the Earth's atmosphere, water, and biological organisms. Chemical weathering, in particular, alters the chemical composition of rocks and minerals. For instance, aluminosilicate minerals rich in feldspar (B12085585) commonly weather to form kaolinite (B1170537). tulane.edu This transformation is favored by acidic conditions which help leach away ions such as sodium, potassium, calcium, magnesium, and iron. tulane.edu

The stability of minerals at the Earth's surface is a key factor in weathering. Minerals that formed at high temperatures and pressures deep within the Earth's crust are generally less stable at the surface and more susceptible to weathering. tulane.eduhawaii.edu As primary minerals weather, new, more stable secondary minerals are formed. osti.govird.fr These secondary minerals, which include various clay minerals and oxides, are the result of the recombination of elements released during weathering. hawaii.edu The specific secondary minerals that form depend on various factors including the composition of the primary mineral and the environmental conditions. ird.fr For example, the weathering of feldspars in poorly drained conditions can result in the formation of smectites. ird.fr

Understanding the relationship between primary mineral weathering and secondary mineral formation is crucial as it influences soil composition, nutrient availability, and water quality. osti.gov

Hydroxyaluminosilicate (HAS) Formation in Aqueous Solutions

In aqueous environments, a key pathway for aluminosilicate formation is through the creation of hydroxyaluminosilicates (HAS). These compounds form from the reaction between silicic acid and aluminum hydroxide (B78521). consensus.app The formation of HAS is significant because it controls the bioavailability of aluminum, which can be toxic to many organisms. bohrium.comresearchgate.netnih.gov By forming highly insoluble HAS complexes, the mobility and toxicity of aluminum in soils and waters are greatly reduced. consensus.app

The process begins with the condensation of silicic acid onto an aluminum hydroxide template. consensus.app Computational chemistry studies have shown that the initial reactants are an aluminum hydroxide dimer and silicic acid. bohrium.comnih.gov This leads to the formation of two distinct types of HAS, referred to as HAS A and HAS B, which are precursors to more insoluble forms. bohrium.comnih.gov

Kinetic and Thermodynamic Aspects of HAS Formation

The formation of hydroxyaluminosilicates is a thermodynamically favorable process. researchgate.net Computational studies have indicated that the condensation reaction to form HAS is exothermic. researchgate.net The initial steps, which were previously only theoretical, have been explored using density-functional theory, confirming the nature of the reactants and products. bohrium.comnih.gov

The kinetics of HAS formation are influenced by the concentrations of the reactants. The formation of an aluminum hydroxide dimer is more favorable than the reaction of an aluminum monomer with silicic acid. bohrium.comresearchgate.net The process involves competitive condensation of silicic acid on aluminum hydroxide. bohrium.com The formation of HAS A is competitive with its precursor, and it can then become a precursor for HAS B if the concentration of residual silicic acid is sufficiently high. bohrium.com

Influence of Solution pH and Silicic Acid Speciation

The pH of the aqueous solution plays a critical role in the formation of aluminosilicates. The hydrolysis of aluminum salts and the subsequent polymerization of aluminum species are highly dependent on pH. nih.gov At a pH of around 4.0, monomeric and dimeric aluminum species are the main products of aluminum chloride hydrolysis. As the pH increases, these species polymerize into larger aluminum complexes. nih.gov However, at a pH of 5.8 and above, these larger polymers can decompose back into smaller species and eventually form amorphous aluminum hydroxide flocs at a pH of 6.4. nih.gov

The speciation of silicic acid, which is the dissolved form of silica (B1680970), also influences the reaction. The condensation of silicic acid is thought to be activated by the formation of anionic silicate (B1173343) species. nih.gov However, under circum-neutral pH conditions, the concentration of these anionic species is low. nih.gov The rate of trimer formation from silicic acid has been shown to have a direct correlation with pH in the range of 4.7 to 6.9. nih.gov Aluminosilicate scales that form at a pH below approximately 6 tend to have a Si/Al mole ratio of less than 3, often close to 1.0. researchgate.net

Templating Effects and Growth of Hierarchical Structures

The formation of HAS involves the condensation of silicic acid onto an aluminum hydroxide template. consensus.app Computational studies have examined the role of aluminum hydroxide dimer templates in the formation of HAS structures. bohrium.com The geometry of these templates, including the spacing of hydroxyl groups, is a key factor. researchgate.net

Interestingly, aluminum-silicate systems have been observed to grow into complex, hierarchical structures. nih.gov These structures can be composed of multiple smaller cones that assemble into larger conical forms, exhibiting several levels of complexity. nih.gov The growth of these structures has been observed to switch periodically between vertical and horizontal directions, creating a system that resembles a "chemical metropolis" with a horizontal resource distribution network connecting vertical structures. nih.gov This self-organizing behavior suggests that simple chemical systems can provide models for understanding the growth of more complex hierarchical structures found in nature. nih.gov

Aluminosilicate Formation in Water Treatment and Industrial Processes

The formation of aluminosilicates is a significant concern in various water treatment and industrial processes, particularly those involving membrane separation technologies like reverse osmosis (RO). Silica scaling is a common issue in RO systems, and the presence of aluminum can exacerbate this problem. membranechemicals.commembranechemicals.comresearchgate.net

In membrane plants that utilize aluminum-based coagulants, carryover of aluminum into the RO system can lead to the formation of aluminum silicate scale on the membranes. membranechemicals.commembranechemicals.com This fouling can also occur in plants with non-detectable levels of aluminum in the feedwater. membranechemicals.comresearchgate.net It has been theorized that soluble aluminum can react with silica to form crystalline aluminosilicates such as Kaolinite and Muscovite (B576469) under the ambient conditions of an RO system. membranechemicals.comresearchgate.net However, aluminum can interact with silica in other ways as well; aluminum hydroxide can act as a substrate for silica polymerization on the membrane surface. membranechemicals.comresearchgate.net

The pH of the solution is a critical factor. Both aluminum and silica are more soluble at a pH of 8.6, which can lead to higher concentrations of anionic aluminosilicate compounds. membranechemicals.com These can then react with cations like sodium to form insoluble salts that precipitate on the membrane surface. membranechemicals.com

In industrial settings, aluminosilicates are also intentionally produced for various applications. One process involves preparing an aqueous solution of a metal silicate and adjusting its pH with an aluminum salt solution to a range of 4.4 to 7.7. google.com Aluminosilicate is then precipitated by concurrently adding more of both solutions while maintaining the desired pH. google.com

Membrane Fouling Mechanisms in Separation Technologies

In membrane-based water treatment processes like reverse osmosis (RO) and nanofiltration (NF), the formation of aluminum silicate is a notable cause of membrane fouling. This fouling reduces the efficiency and lifespan of the membranes. The primary mechanism involves the reaction between soluble aluminum, often present as a carryover from coagulation processes using aluminum sulfate (B86663) (alum), and naturally occurring silica (silicic acid) in the feed water. researchgate.netmembranechemicals.com

The interaction between aluminum and silica can proceed in several ways:

Direct Precipitation : Soluble aluminum ions (Al³⁺) can react with silicic acid (H₄SiO₄) to form crystalline aluminosilicates, such as kaolinite (Al₂Si₂O₅(OH)₄), directly on the membrane surface. researchgate.net This process is highly dependent on the pH of the feed water, with certain pH ranges promoting the precipitation of aluminum compounds. researchgate.net For instance, simulations have shown that to avoid aluminum scaling on RO membranes, a feed water pH of at least 7.2 is required in winter conditions (5°C) and at least 6.7 in warmer conditions (20°C). researchgate.net

Substrate for Polymerization : Precipitated aluminum hydroxide can act as a substrate, or a surface, for the polymerization of silica. membranechemicals.com Silicic acid adsorbs onto the aluminum hydroxide surface and then polymerizes with other silica molecules in the solution, leading to the growth of an amorphous silica scale that incorporates aluminum. membranechemicals.com This can cause significant fouling even when the water is not saturated with respect to pure amorphous silica. membranechemicals.com

Adsorption and Co-polymerization : Aluminum ions and their hydroxides can also adsorb onto existing surface sites where silicic acid and its oligomers are polymerizing. membranechemicals.com This results in a foulant that is primarily amorphous silica but contains traces of aluminum. membranechemicals.com

Research has shown that the presence of aluminum can exacerbate silica fouling. Laboratory experiments maintaining a reject silica concentration of 167 ppm at a pH of 7.5-8.5 demonstrated the formation of precipitates whose morphology and stoichiometry were analyzed to understand the fouling mechanism. membranechemicals.com

Foulant TypePrecursorsFormation MechanismKey Factors
Crystalline Aluminosilicate Soluble Aluminum (Al³⁺), Silicic Acid (H₄SiO₄)Direct reaction and precipitation on the membrane surface. researchgate.netpH, Temperature. researchgate.net
Amorphous Silica (Al-initiated) Aluminum Hydroxide, Silicic AcidAluminum hydroxide acts as a template for silica polymerization. membranechemicals.comPresence of precipitated aluminum hydroxide. membranechemicals.com
Amorphous Silica (Al-incorporated) Aluminum ions, Silicic acid oligomersAdsorption of aluminum onto polymerizing silica. membranechemicals.comSurface chemistry of silica polymers. membranechemicals.com

Silica Scale Formation and Inhibition in Cooling Water Systems

Silica scale formation is a persistent issue in industrial cooling water systems, impeding heat transfer and fluid flow. google.com The presence of aluminum can significantly accelerate and complicate silica scaling. While pure silica scales are problematic, aluminosilicate scales are often less soluble and harder to control. researchgate.net

The chemistry of silicon in these systems is complex. It exists as "reactive silica" (soluble forms like silicic acid and silicates) and "non-reactive silica" (colloidal or amorphous silica). bvwater.co.uk Soluble silica can react with metal ions present in the water, including aluminum, to form insoluble silicate deposits. bvwater.co.ukgoogle.com These aluminosilicate clays (B1170129), such as kaolinite, are a common component of scale in cooling systems. bvwater.co.uk

Several factors influence the formation of aluminosilicate scale:

pH : The pH of the cooling water is a critical factor. At pH levels between 6.0 and 8.0, controlling reactive silica below 150 mg/l can minimize deposition. bvwater.co.uk At pH levels above 8.0, the risk of silicate deposition increases. bvwater.co.uk

Supersaturation : As water evaporates in open recirculating cooling systems, the concentration of dissolved solids, including silica and aluminum, increases, leading to supersaturation and precipitation. google.com

Presence of Other Ions : The presence of cations like calcium, magnesium, and iron can also lead to the formation of complex silicate scales. researchgate.netbvwater.co.uk

Research into scale inhibition has explored various strategies. While some commercially available dispersants can inhibit amorphous silica scaling, they have been found to worsen aluminum silicate scaling. researchgate.net A more effective approach has been the use of aluminum complexing or sequestering agents, which have demonstrated 25% to 80% inhibition of aluminum silicate scale in field pilot tests. researchgate.net Modifying the pH of the brine has also been identified as a successful method for inhibiting scale deposition in laboratory tests. researchgate.net

ParameterInfluence on Aluminosilicate ScalingControl Strategy
pH Controls the solubility and reactivity of silica and aluminum species. bvwater.co.ukMaintain pH between 6.0-8.0; careful control if pH > 8.0. bvwater.co.uk
Silica Concentration Higher concentrations lead to increased scaling potential. google.comControl reactive silica concentration below 150 mg/l. bvwater.co.uk
Aluminum Presence Promotes the precipitation of less soluble aluminosilicate scales. researchgate.netUse of aluminum complexing/sequestering agents. researchgate.net

Interactions with Aluminum Hydroxide Precipitants

The interaction between silicic acid and aluminum hydroxide is a fundamental process in the formation of aluminosilicates in various systems. Aluminum hydroxide can act as a template for the condensation of silicic acid, leading to the formation of hydroxyaluminosilicates (HAS).

Co-precipitation experiments, where aluminum hydroxide is formed in the presence of silicate ions, provide insight into these mechanisms. In these studies, solutions of an aluminum salt (e.g., Al(NO₃)₃·9H₂O) and silicate are combined, and the pH is adjusted to induce precipitation. mdpi.com The resulting solid phases can be analyzed to understand the structure of the aluminosilicate formed.

Key findings from such research include:

At initial Si/Al molar ratios of less than two, the primary mechanism for silicate removal is the adsorption (sorption) of silicate onto the surface of freshly precipitated aluminum hydroxide (boehmite). mdpi.com

As the initial Si/Al molar ratio increases, the mechanism shifts towards the precipitation of a poorly crystalline kaolinite-like aluminum silicate. mdpi.com This is evidenced by changes in X-ray diffraction (XRD) and Fourier transform infrared spectroscopy (FT-IR) patterns of the precipitates. mdpi.com

The formation of an amorphous aluminosilicate with a Si/Al ratio of 1/3 has been observed from the adsorption of monosilicic acid on aluminum hydroxide. semanticscholar.org

These interactions are also relevant in the context of inhibiting alkali-silica reactions in materials like concrete. Amorphous aluminum hydroxide can adsorb Al³⁺ ions onto the surface of reactive aggregates, forming poorly soluble aluminosilicate complexes that passivate the material and prevent detrimental reactions. scirp.org

Si/Al Molar RatioPrimary MechanismResulting Solid Phase
< 2Adsorption of silicate onto aluminum hydroxide. mdpi.comAmorphous aluminum hydroxide (boehmite) with sorbed silicate. mdpi.com
> 2Precipitation. mdpi.comPoorly crystalline kaolinite. mdpi.com
1/3 (in specific adsorption studies)Adsorption of monosilicic acid. semanticscholar.orgAmorphous aluminosilicate. semanticscholar.org

Interactions and Reactivity of Aluminosilicate Compounds in Diverse Chemical Environments

Adsorption and Separation Science

The porous nature and charged framework of aluminosilicates make them highly effective adsorbents for a variety of chemical species. Their large surface area and capacity for ion exchange are key to their utility in separation and purification processes. researchgate.net

Adsorption of Metal Ions (e.g., Heavy Metals, Radioactive Isotopes)

Aluminosilicates are widely studied for their ability to remove toxic heavy metal ions and radioactive isotopes from aqueous solutions. The primary mechanisms involved are cation exchange and electrostatic interactions. cambridge.orgresearchgate.net The negatively charged sites on the aluminosilicate (B74896) surface attract and bind positively charged metal ions.

Heavy Metals: Studies have demonstrated the effective removal of various heavy metals. For instance, amorphous hydrated aluminum silicate (B1173343) has been shown to reduce the concentration of metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), cobalt (Co²⁺), chromium (Cr³⁺), and zinc (Zn²⁺) to permissible discharge levels. researchgate.netresearchgate.net The adsorption capacity varies depending on the specific aluminosilicate material and the metal ion. In a study comparing different minerals, the maximum adsorption capacities for Pb²⁺ were found to be 131.6 mg/g for bentonite, 36.1 mg/g for zeolite, and 21.5 mg/g for perlite. researchgate.net

The selectivity of adsorption can be influenced by factors such as the electronegativity of the metal ion. In binary systems containing both Pb²⁺ and Cd²⁺, an aluminosilicate-based mesoporous adsorbent showed selective uptake of Pb²⁺ ions, which was attributed to the higher electronegativity of lead. nih.gov This selectivity is advantageous for the separation and potential reuse of specific metals. nih.gov

Interactive Data Table: Adsorption Capacities for Heavy Metals Below is a summary of research findings on the adsorption capacities of various aluminosilicate-based materials for different heavy metals.

Aluminosilicate MaterialMetal IonMaximum Adsorption Capacity (mg/g)Reference
BentoniteLead (Pb²⁺)131.6 researchgate.net
ZeoliteLead (Pb²⁺)36.1 researchgate.net
PerliteLead (Pb²⁺)21.5 researchgate.net
C-A-S-HCobalt (Co²⁺)3-40 researchgate.net
C-A-S-HChromium (Cr³⁺)30-152 researchgate.net
C-A-S-HZinc (Zn²⁺)122-141 researchgate.net

Radioactive Isotopes: Aluminosilicates are also effective in sequestering radioactive isotopes. Research on the adsorption of the radioactive lead isotope ²¹⁰Pb showed significant removal from aqueous solutions by minerals like bentonite, zeolite, and perlite. geoscienceworld.orgcambridge.org The study found removal percentages for ²¹⁰Pb were 95% for bentonite, 38% for zeolite, and 30% for perlite. cambridge.org Interestingly, these minerals also adsorbed the radioactive decay products of ²¹⁰Pb, namely ²¹⁰Po (polonium) and ²¹⁰Bi (bismuth). cambridge.orgcambridge.org Other materials like activated alumina (B75360) and bauxite (B576324) have also been evaluated for removing low-level radioactive contaminants from organic waste solvents, with bauxite showing an adsorption capacity of 10⁵ dpm/g. osti.gov

Adsorption of Organic Contaminants (e.g., Dyes, Mercaptans)

The versatile surface chemistry of aluminosilicates allows for the adsorption of various organic pollutants, playing a crucial role in wastewater treatment.

Dyes: Materials like zeolites are effective in removing organic dyes from aqueous solutions. mdpi.com A novel nanocomposite made by impregnating a marine plant organic product into an aluminum silicate framework demonstrated a high capacity for removing Congo red dye, achieving a 95% removal rate from industrial wastewater. researchgate.net The adsorption process is influenced by factors such as pH, temperature, and adsorbent quantity. researchgate.netnih.gov For cationic dyes, adsorption tends to increase with higher pH as the adsorbent surface becomes more negatively charged. nih.gov The adsorption mechanism can be multi-layer physical adsorption, though chemisorption can also occur in some cases. mdpi.com

Other Organic Compounds: Polyaluminum silicate sulfate (B86663) (PASS), an inorganic polymer coagulant, has proven effective in the advanced treatment of high-strength organic wastewater, such as coking wastewater. mdpi.comnih.gov The introduction of silicate into the polyaluminum structure enhances its ability to remove contaminants through strong adsorption bridging. mdpi.com In optimized conditions, PASS can significantly reduce the Chemical Oxygen Demand (CODcr), effectively removing a majority of organic compounds, particularly high molecular weight alkanes and heterocyclic compounds. nih.gov

Selective Ion Exchange Properties and Applications

The fundamental property of charge imbalance in the aluminosilicate framework is the basis for its ion exchange capabilities. libretexts.org The mobile cations that balance the framework's negative charge can be exchanged with other cations present in a surrounding solution. This property is harnessed in numerous applications. mdpi.com

Zeolites, a prominent class of aluminosilicates, are widely used as selective ion exchangers. libretexts.orgfarabi.university A classic application is in water softening, where Ca²⁺ and Mg²⁺ ions, which cause water hardness, are exchanged for Na⁺ ions held within the zeolite structure. libretexts.org The process is reversible, allowing for the regeneration of the zeolite.

The ion exchange process can also be used to strengthen materials. For example, the mechanical properties of ultra-thin aluminosilicate glass can be significantly improved through ion exchange. sciopen.com By immersing the glass in a molten salt bath (e.g., pure KNO₃), smaller ions within the glass (like Na⁺) are exchanged for larger ions from the salt (like K⁺). This "stuffing" of larger ions into the glass surface creates a compressive stress layer, which increases the material's hardness and strength. sciopen.comresearchgate.net A two-step ion exchange process can further enhance these properties. researchgate.net

Catalytic Activity and Surface Chemistry

The surface of aluminosilicates possesses acidic properties that make them superb solid acid catalysts. libretexts.orgfarabi.university This acidity is crucial for a wide range of industrial chemical transformations.

Brønsted and Lewis Acidity in Aluminosilicates

The catalytic activity of aluminosilicates is primarily attributed to the presence of two types of acid sites: Brønsted and Lewis acid sites. mdpi.com

Brønsted Acidity: Brønsted acid sites are formed when the negative charge of an [AlO₄]⁻ tetrahedron is compensated by a proton (H⁺). researchgate.net This results in the formation of bridging hydroxyl groups (Si-OH-Al) that can donate a proton, acting as a Brønsted acid. researchgate.netresearchgate.net The strength and concentration of these sites are critical for many acid-catalyzed reactions. acs.org

Lewis Acidity: Lewis acid sites are electron-pair acceptors. In aluminosilicates, they are typically associated with aluminum atoms that are not fully coordinated within the tetrahedral framework. researchgate.net This can include extra-framework aluminum species or framework aluminum atoms that can change their coordination geometry. researchgate.netnih.gov For example, some framework aluminum can shift from a tetrahedral to an octahedral coordination, creating a Lewis acid site. nih.gov These sites play a key role in reactions involving carbocation intermediates. nih.gov

The relative amounts of Brønsted and Lewis acidity can be tailored depending on the synthesis and treatment of the aluminosilicate material, allowing for the optimization of catalysts for specific reactions. researchgate.net

Catalysis in Chemical Transformations (e.g., Olefin Polymerization, Hydroisomerization)

The dual Brønsted and Lewis acidity of aluminosilicates makes them highly effective catalysts in the petrochemical industry.

Olefin Polymerization: Aluminosilicates, particularly when treated to create specific active sites, are used in olefin polymerization. For instance, silica-supported methylaluminoxane (B55162) (MAO) is a widely used cocatalyst for metallocene-based olefin polymerization. nih.gov The weak Lewis acid sites on the aluminosilicate support are believed to be responsible for generating the active cationic metallocene species that drive the polymerization process. nih.govresearchgate.net The support material helps to heterogenize the catalyst system, which is crucial for industrial applications. nih.gov

Hydroisomerization: Hydroisomerization is a process used to convert linear paraffins (n-alkanes) into their more valuable branched isomers, which improves the octane (B31449) number of gasoline and the cold-flow properties of diesel fuel. This process requires bifunctional catalysts that have both a metal function (for hydrogenation/dehydrogenation) and an acid function (for isomerization).

Aluminosilicates provide the necessary acid function. mdpi.com Mesoporous aluminosilicates loaded with a metal like platinum or nickel are effective catalysts for the hydroisomerization of long-chain alkanes such as n-dodecane and n-hexadecane. researchgate.netresearchgate.net The balance between the metal and acid sites is crucial for achieving high selectivity towards isomerized products while minimizing undesirable side reactions like hydrocracking. mdpi.comacs.org The specific structure and acidity of the aluminosilicate support, such as the Si/Al ratio, significantly influence the catalyst's performance. researchgate.net

Rational Design of Active Sites for Heterogeneous Catalysis

The rational design of active sites in aluminosilicate compounds, particularly within nanoporous architectures like aluminophosphates (AlPOs), is a key strategy for developing versatile heterogeneous catalysts. researchgate.net This approach involves the deliberate engineering of multifunctional active centers at a molecular level to achieve desired catalytic properties for specific chemical transformations. researchgate.netroyalsocietypublishing.org By precisely controlling the structural integrity, coordination geometry, and local environment of the active sites, it is possible to tailor the catalytic synergy of the material. researchgate.net

A primary method for this design is the isomorphous substitution of framework atoms during synthesis. In AlPO structures, which consist of alternating AlO₄ and PO₄ tetrahedra, metal ions can be judiciously substituted to create a diverse range of active sites, such as solid-acid or redox centers. researchgate.net For instance, the simultaneous incorporation of Magnesium(II) and Silicon(IV) ions as replacements for Aluminum(III) and Phosphorus(V) ions in an AlPO-5 framework plays a significant role in modulating the nature and strength of the solid-acid active sites. researchgate.net This tailored design allows for the creation of both strong and weak Brønsted acid sites within the catalyst's microporous architecture.

The effectiveness of this design strategy has been demonstrated in important industrial chemical processes. The modified aluminosilicate catalysts exhibit enhanced performance in reactions such as the vapor-phase Beckmann rearrangement of cyclohexanone (B45756) oxime to produce ε-caprolactam (a precursor for nylon-6) and in the isopropylation of benzene (B151609) to form cumene. researchgate.net Similarly, substituting Al(III) and P(V) ions with redox-active metals like Cobalt(III) and Titanium(IV) generates highly active single-site catalysts that show considerable synergy in the epoxidation of olefins. rsc.org These examples underscore how the precise engineering of active sites in aluminosilicates allows for the development of efficient catalysts for targeted applications.

Table 1: Examples of Rational Catalyst Design in Aluminophosphates

Catalyst Framework Substituent Ions Target Reaction Effect of Substitution
AlPO-5 Mg(II) for Al(III) and Si(IV) for P(V) Beckmann rearrangement of cyclohexanone oxime Modulates the nature and strength of solid-acid active sites, enhancing catalytic performance. researchgate.net
AlPO-5 Mg(II) for Al(III) and Si(IV) for P(V) Isopropylation of benzene to cumene Creates tailored Brønsted acid centers for improved reaction efficiency. researchgate.net

Solution Chemistry and Complexation

Complexation of Aluminum by Soluble Silicic Acid Oligomers

In aqueous environments, the interaction between aluminum and soluble silica (B1680970) is significantly influenced by the form of the silica. While the affinity between monomeric silicic acid (Si(OH)₄) and aluminum is relatively weak, a non-monomeric, low molecular weight form of silica demonstrates a dramatically higher affinity for aluminum. acs.orgcanadianwollastonite.com This form consists of soluble silicic acid oligomers, which are small polymers of silicic acid.

Research has shown that these oligomeric silica species have an affinity for aluminum that is at least 1,000,000 times greater than the monomeric form at a physiological pH of 7.2. acs.org This strong interaction is quantified by the effective stability constant (log Keff). The formation of these highly reactive oligomers occurs when alkaline stock solutions of silica are neutralized before being diluted to lower, physiological concentrations (<2.5 mM). acs.orgcanadianwollastonite.com Once formed, these diluted oligomers are transiently stable and can effectively compete with other chelators for binding with aluminum. acs.orgcanadianwollastonite.com

The strong complexation by oligomeric silica significantly reduces the chemical availability and potential toxicity of aluminum. acs.orgnih.gov Studies have demonstrated that in the presence of these oligomers, the bioavailability of aluminum from the human gastrointestinal tract is substantially decreased. nih.govresearchgate.net This sequestration is attributed to the formation of a stable hydroxyaluminosilicate (HAS) complex, where silicon tetrahedra bond to aluminum octahedra. researchgate.net The initial reaction is believed to form a HAS with a Si:Al ratio of 0.5. researchgate.net This powerful interaction underscores the importance of silica's speciation in controlling aluminum's chemistry in biological and environmental systems.

Table 2: Comparative Affinity for Aluminum at pH 7.2

Ligand log Keff Relative Affinity
Monomeric Silicic Acid 4 to 6 Weak acs.org
Citrate 7.15 Moderate acs.orgcanadianwollastonite.com

Geochemical and Biogeochemical Roles of Aluminum Silicates

Geochemical Behavior in Terrestrial and Aquatic Systems

The presence and transformation of aluminum silicates in soils and water are governed by a complex interplay of chemical and physical factors. These factors dictate the speciation of aluminum, control its solubility, and drive the formation and dissolution of various mineral phases, which in turn shapes the landscape through soil formation and the movement of elements.

The speciation of aluminum, referring to its different physical and chemical forms, and its solubility in terrestrial and aquatic systems are predominantly controlled by pH. canada.canih.gov In acidic conditions (pH < 6), dissolved aluminum is mainly present as the free aquo ion (Al³⁺). canada.ca As the pH increases, hydrolysis leads to the formation of less soluble hydroxide (B78521) complexes such as Al(OH)²⁺ and Al(OH)₂⁺. canada.ca The solubility of aluminum reaches a minimum around pH 6.5. canada.canih.gov Under alkaline conditions (pH > 8), solubility increases again due to the formation of the aluminate ion, Al(OH)₄⁻. canada.ca

The presence of various ligands also significantly affects aluminum speciation and solubility. Fluoride and hydroxide complexes are the most dominant inorganic ion associations with aluminum in soil solutions. canada.ca Furthermore, aluminum can form stable complexes with dissolved organic carbon (DOC), including low-molecular-weight organic acids, as well as humic and fulvic acids. canada.ca These organic ligands play a critical role in aluminum speciation, particularly in forest soils where organic matter is abundant. researchgate.net In natural waters, soluble aluminum silicate (B1173343) complexes can account for up to 95% of the total inorganic mononuclear aluminum, highlighting their importance in geochemical modeling. nih.gov The concentration of dissolved aluminum in natural fresh waters is generally low in the neutral pH range but can increase in acidic or alkaline conditions or in the presence of complexing agents. gov.bc.ca

The table below illustrates the dominant aluminum species at different pH ranges in aquatic environments.

pH RangeDominant Aluminum Species
< 5.7Al³⁺, Al(OH)²⁺
5.7 - 6.7Al(OH)₂⁺, Al(OH)₃
> 6.7Al(OH)₄⁻

This table provides a simplified overview of aluminum speciation as a function of pH.

Aluminum silicates are fundamental to the process of soil formation, known as pedogenesis. The weathering of primary aluminum-rich minerals, such as feldspars, in the Earth's crust leads to the formation of secondary clay-like minerals like kaolinite (B1170537). wikipedia.org This process, often driven by carbonic acid in natural weathering, releases aluminum and silicon into the soil environment. wikipedia.org Human activities, such as acid rain, can accelerate weathering through sulfuric acid, altering the natural aluminum cycle. wikipedia.org

In acidic soils, particularly in the process of podzolization, aluminum, along with iron, is mobilized from the upper soil horizons and translocated to lower horizons. researchgate.netresearchgate.net This translocation is often facilitated by complexation with organic matter. researchgate.net Poorly ordered aluminosilicates, such as proto-imogolite, can form in these acidic soil environments and play a role in buffering the concentration of silica (B1680970) in the soil solution. researchgate.net

Plants also play a significant role in the translocation of elements. Through a process known as "nutrient uplift," plants absorb elements like silicon and aluminum from the soil, incorporate them into their biomass, and then redeposit them on the soil surface as they decompose. researchgate.netinra.fr This biological cycling can influence the distribution of these elements in the soil profile and impact the stability of clay minerals in the upper soil horizons. researchgate.netinra.fr For instance, the biological uptake of aluminum and silicon in a forest ecosystem can be substantial, with mean annual uptakes of 2.28 kg/ha and 15.8 kg/ha , respectively. researchgate.net

The dissolution of aluminosilicate (B74896) minerals is a key process in the geochemical cycling of elements. The rate of dissolution is influenced by several factors, including pH, temperature, and the chemical composition of the surrounding solution. researchgate.netlut.fi In alkaline solutions, the dissolution rate of aluminosilicates generally increases with higher concentrations of hydroxide ions. researchgate.net

Biogeochemical Cycling and Biological Interactions

Aluminum silicates are not only involved in abiotic geochemical processes but also interact significantly with biological systems. These interactions are particularly prominent in aquatic environments where organisms like diatoms play a central role in the biogeochemical cycling of silicon.

Diatoms, a major group of phytoplankton, are known for their intricate cell walls, called frustules, which are primarily composed of amorphous silica. nih.gov It has been observed that diatoms can take up dissolved aluminum from the surrounding water and incorporate it into these silica frustules. nih.govcopernicus.org This uptake can occur even though aluminum is not considered an essential nutrient for diatoms. researchgate.net The scavenging of aluminum from seawater by diatoms has been noted during diatom blooms, suggesting a significant role for these organisms in the marine biogeochemical cycle of aluminum. copernicus.org

Studies on the marine diatom Stephanopyxis turris have shown that it can survive in high concentrations of aluminum, and the Al/Si ratio in its cell walls can be as high as 1:15. nih.gov In another marine diatom, Thalassiosira weissflogii, the uptake rate of aluminum has been quantified, and subcellular fractionation revealed that the majority of the internalized aluminum is detoxified and stored in inorganic forms within granules. nih.govresearchgate.net The average Al/Si atomic ratio in the biogenic silica of Thalassiosira weissflogii has been measured to be around 0.030. copernicus.org

The table below summarizes key findings on aluminum uptake and incorporation in different diatom species.

Diatom SpeciesExperimental ConditionKey Finding
Stephanopyxis turrisHigh aluminum concentration in culture mediumSurvived high Al levels; Al/Si ratio in cell walls up to 1:15. nih.gov
Thalassiosira weissflogiiShort-term uptake experimentsAluminum uptake rate of 0.033 ± 0.013 fmol⁻¹ cell⁻¹ min⁻¹. nih.govresearchgate.net
Thalassiosira weissflogiiSubcellular fractionationMajority of internalized Al (69 ± 5%) partitioned to granules. nih.govresearchgate.net
Thalassiosira weissflogiiEDS mapping analysisAverage Al/Si atomic ratio in biogenic silica was 0.011. copernicus.org

This interactive table presents data from various studies on aluminum incorporation by diatoms.

The incorporation of aluminum into the structure of diatom frustules has a significant consequence for the preservation of biogenic silica. researchgate.net Several studies have indicated that the presence of structural aluminum inhibits the dissolution of biogenic silica. researchgate.netifremer.fr This preservation effect is important for the "ballast role" of diatoms in the biological pump, which facilitates the transport of carbon to the deep ocean. copernicus.org

The mechanism behind this reduced dissolution is thought to involve the formation of an aluminosilicate phase on the surface of the diatom frustules. researchgate.net This alteration can occur rapidly after the diatom's death. researchgate.net The presence of aluminum can significantly slow down the dissolution rate of silica, thereby enhancing the preservation of biogenic silica in marine sediments. researchgate.net This interaction between aluminum and biogenic silica represents a crucial link in the coupled biogeochemical cycles of silicon and aluminum in the marine environment. copernicus.org

Coupled Silicon-Aluminum Biogeochemical Cycles

The biogeochemical cycles of silicon (Si) and aluminum (Al) are intrinsically linked, primarily through the formation and weathering of aluminosilicate minerals, which constitute a major portion of the Earth's crust. canadianwollastonite.combiocyclopedia.com The majority of aluminum cycling, over 99.9%, occurs within the lithosphere through sedimentary processes involving primary and secondary minerals. wikipedia.org The fundamental connection between the two cycles begins with the weathering of primary aluminum-rich minerals like feldspars. wikipedia.org This process, often driven by carbonic acid in natural environments, breaks down the minerals and releases dissolved orthosilicic acid (H₄SiO₄), the bioavailable form of silicon, into terrestrial and aquatic ecosystems. wikipedia.org

The coupling of these cycles is also evident in how they are influenced by anthropogenic factors. Human activities, such as the burning of fossil fuels, lead to acid rain, which alters the natural weathering process. wikipedia.org Sulfuric acid weathering, instead of carbonic acid weathering, can accelerate the breakdown of minerals. wikipedia.org This change can lead to a depletion of available silicic acid, which in turn alters the solubility controls of aluminum, shifting them from more stable hydroxyaluminosilicates to less stable forms like aluminum hydroxide or organoaluminum complexes. wikipedia.org The interplay is further highlighted in coastal wetlands, where amorphous aluminum oxides have been shown to influence the content of biogenic silica in sediments. researchgate.net

The following table summarizes the biological fluxes of silicon and aluminum in a forest ecosystem, illustrating the significant role of biota in their coupled cycling. researchgate.net

Biological Flux ComponentAluminum (Al) (kg ha⁻¹ yr⁻¹)Silicon (Si) (kg ha⁻¹ yr⁻¹)
Mean Annual Biological Uptake 2.2815.8
Mean Annual Accumulation in Aboveground Biomass 0.482.32
Accumulation in Forest Floor Organic Matter Not specified11.95
Net Soil Leaching to Groundwater Not specified17.26

Data sourced from a study at the Calhoun Experimental Forest, SC. researchgate.net

Role of Silicic Acid in Regulating Aluminum Bioavailability

Silicic acid plays a critical regulatory role in mitigating the bioavailability and potential toxicity of aluminum in various biological and environmental systems. consensus.appconsensus.app The primary mechanism behind this function is the chemical affinity between silicic acid and aluminum, leading to the formation of hydroxyaluminosilicate (HAS) complexes. consensus.appconsensus.app These complexes are significantly less soluble and less bioavailable than free, toxic aluminum ions (Al³⁺), particularly under acidic conditions where aluminum's solubility and toxicity are heightened. consensus.appconsensus.app

Research has demonstrated that the form of soluble silica is crucial. A specific low molecular weight polymer, oligomeric silica, exhibits an affinity for aluminum that is at least a million times greater than that of monomeric silicic acid. canadianwollastonite.com This high-affinity binding effectively sequesters aluminum, reducing its ability to interact with biological systems. canadianwollastonite.comresearchgate.net Studies have shown that oligomeric silica can reduce the gastrointestinal availability of aluminum by 67%, whereas monomeric silica has no significant effect. researchgate.net

In aquatic environments, the presence of sufficient silicic acid can eliminate the acute toxicity of aluminum to fish and other organisms. consensus.app The protective effect is observed when the molar ratio of Si to Al is increased. nih.gov For example, in experiments with the freshwater snail Lymnaea stagnalis, higher concentrations of silicic acid (Al:Si ratio of 1:15) ameliorated the behavioral toxicity induced by aluminum exposure. researchgate.net Similarly, for sac-fry of the tropical freshwater fish Mogurnda mogurnda, increasing the Si:Al molar ratio led to increased survival in acidic water containing aluminum. nih.gov

While the formation of hydroxyaluminosilicate complexes in solution is a key mechanism, another proposed hypothesis suggests that silicic acid may compete with aluminum for binding sites on biological surfaces, such as the gills of fish. consensus.appnih.gov

In mammals, dietary silicon in the form of silicic acid has been shown to reduce the absorption of aluminum from the gastrointestinal tract and enhance its excretion via the kidneys. consensus.appnih.gov Studies have confirmed that increased intake of silicic acid leads to a significant and concomitant increase in urinary aluminum excretion. nih.gov This suggests that silicic acid can help deplete aluminum body stores. nih.gov This protective effect extends to the nervous system, where silicic acid-rich water has been found to prevent aluminum-induced damage to neurons in mouse brains. nih.gov

The table below summarizes findings on the effect of silicic acid on aluminum bioavailability and toxicity from various studies.

Organism/SystemKey FindingsMechanism(s)
Aquatic Environments (General) Silicic acid reduces aluminum toxicity, especially at low pH. consensus.appFormation of less bioavailable hydroxy-aluminosilicate complexes. consensus.app
Fish (Mogurnda mogurnda) Increased Si:Al molar ratios increased survival rates in the presence of toxic Al. nih.govPotential competition for binding sites on fish gills; complex formation in solution was found to be minimal in this study. nih.gov
Freshwater Snail (Lymnaea stagnalis) Oligomeric silicic acid abolished the behavioral toxicity of aluminum. researchgate.netComplex formation, reducing Al accumulation. researchgate.net
Humans Oligomeric silica reduced Al availability from the gastrointestinal tract by 67%. researchgate.netSequestration of aluminum by high-affinity oligomeric silica. canadianwollastonite.comresearchgate.net
Humans Ingestion of silicic acid increased urinary excretion of aluminum. nih.govFormation of an excretable Si-Al species in the kidney lumen, limiting Al reabsorption. nih.gov
Mice Silicic acid in drinking water protected against Al-induced damage to nitrergic neurons. nih.govReduced Al accumulation in the brain. nih.gov

Advanced Materials Science Applications of Aluminosilicate Compounds

Catalyst Development and Engineering

Aluminosilicates are cornerstones in the field of catalysis, primarily due to their tunable acidity, thermal stability, and well-defined porous structures. These properties are critical for designing efficient and selective catalysts for a myriad of chemical transformations.

Synthesis of Molecular Sieves (e.g., Zeolites)

Molecular sieves, particularly zeolites, are crystalline aluminosilicates characterized by a three-dimensional network of SiO₄ and AlO₄ tetrahedra. This arrangement creates a microporous structure with uniform pore openings, enabling size-selective catalysis. Silicic acid, aluminum salt serves as a fundamental precursor in the synthesis of these materials.

The synthesis is typically achieved through a hydrothermal process where sources of silica (B1680970) and alumina (B75360) are reacted in an alkaline medium, often in the presence of an organic structure-directing agent (SDA). The Si/Al ratio in the initial gel mixture is a critical parameter that dictates the type of zeolite formed and its catalytic properties. For instance, the synthesis of Zeolite X, a type of faujasite, involves carefully controlling the molar ratios of SiO₂/Al₂O₃, Na₂O/SiO₂, and H₂O/Na₂O in the reaction mixture nih.govmdpi.com. The process often involves an aging period at room temperature to facilitate the nucleation of zeolite crystals, followed by crystallization at elevated temperatures (e.g., 70-100°C) mdpi.com.

A novel approach involves the use of an aluminosilica perhydrate hydrogel as an active silicon and aluminum source for the dynamic hydrothermal synthesis of a new aluminosilicate (B74896) molecular sieve, BUCT-3 kpi.uataylorfrancis.com. The key to this synthesis is the high content of O-O bonds in the precursor gel, which allows for the formation of a pure phase of BUCT-3 under mild reaction conditions kpi.uataylorfrancis.com.

The properties of synthesized zeolites can be tailored by adjusting synthesis parameters such as temperature, pH, and the Si/Al ratio. For example, in the synthesis of NaX zeolite from aluminum saline slag waste, a Si/Al molar ratio of 3.2, a pH of 14, and specific nucleation and crystallization times were found to be optimal for obtaining a pure phase study.com.

Table 1: Synthesis Parameters for Different Zeolite Types This table is interactive. Click on the headers to sort the data.

Zeolite Type Si/Al Molar Ratio pH Temperature (°C) Key Synthesis Feature Reference
Zeolite A 0.5:1 - 2.5:1 - 20 - 175 Controlled Na₂O/SiO₂ and H₂O/Na₂O ratios. nih.gov
Zeolite X 3:1 - 5:1 - 20 - 120 Specific Na₂O/SiO₂ and H₂O/Na₂O ratios. nih.gov
NaX 3.2 14 100 Nucleation at room temp. for 6h, crystallization for 18h. study.com

These synthetic zeolites are extensively used as catalysts in industrial processes such as petroleum refining (catalytic cracking), petrochemical production, and deoxygenation reactions to improve fuel quality wikipedia.orgaip.org.

Design of Hierarchically Porous Aluminosilicates

While microporous zeolites offer high selectivity, their small pore sizes can impose diffusion limitations for bulky molecules. To overcome this, researchers have focused on creating hierarchically porous aluminosilicates, which feature a combination of micropores, mesopores, and sometimes macropores. This multi-level porosity enhances accessibility to active sites and improves mass transport, leading to superior catalytic performance.

One strategy to synthesize these materials involves using a single structure-directing agent that can generate different pore sizes. For instance, an imidazole-based surfactant, 1,2-dimethyl-3-hexadecyl-1H-imidazol-3-ium bromide (C₁₆dMImz), has been used to produce a range of materials from ordered mesoporous silicas to hierarchically porous mordenite (B1173385) zeolite by simply varying the synthesis temperature and aluminum concentration in the initial gel iust.ac.irnih.govmdpi.com. Varying the aluminum content allows for tuning the acidity, from weak Brønsted acid sites in amorphous silica-alumina to strong sites in crystalline zeolite iust.ac.irnih.gov.

Another approach is the spontaneous self-assembly of component alkoxides in an aqueous solution without the need for a templating agent researchgate.netgoogle.com. This method can produce catalytically active aluminosilicates with a regular array of macrochannels connected by micro-mesoporous walls. The structure and acidity of the final material can be manipulated by adjusting sol-gel parameters like composition, pH, and temperature researchgate.net.

These hierarchically structured materials have shown promise in acid-catalyzed reactions, such as the hydroisomerization of linear paraffins and the Friedel-Crafts alkylation of benzene (B151609) with benzyl (B1604629) alcohol iust.ac.irnih.gov.

Environmental Remediation Technologies

The high surface area, ion-exchange capacity, and porous nature of aluminosilicates make them highly effective materials for environmental remediation, particularly for the purification of water.

Adsorbents for Water Purification and Contaminant Removal

Aluminosilicates, including natural minerals like zeolites and clays (B1170129) (bentonite, kaolin), are widely used as low-cost and environmentally safe adsorbents for removing a broad spectrum of contaminants from water kpi.uaresearchgate.net. They can effectively remove organic pollutants (dyes, phenols, petroleum products) and inorganic contaminants like heavy metals kpi.uaresearchgate.net.

The removal mechanism is primarily based on adsorption and ion exchange. The substitution of Si⁴⁺ by Al³⁺ in the aluminosilicate framework creates a net negative charge, which is balanced by exchangeable cations (e.g., Na⁺, K⁺, Ca²⁺) brin.go.id. These cations can be readily exchanged with heavy metal cations present in wastewater brin.go.idmdpi.com. The efficiency of removal depends on factors such as pH, initial metal concentration, and the presence of other ions researchgate.net. For instance, an aluminosilicate-based mesoporous adsorbent demonstrated selective uptake of Pb²⁺ ions over Cd²⁺ ions in equimolar solutions, attributed to the higher electronegativity of lead nih.gov.

The adsorption capacity of natural aluminosilicates can be significantly enhanced through modification processes such as acid or alkali treatment, which can increase the surface area and activate the material kpi.uaresearchgate.net.

Table 2: Adsorption Applications of Aluminosilicates in Water Treatment This table is interactive. Sort by clicking the headers.

Adsorbent Material Target Contaminant(s) Removal Mechanism Key Finding Reference(s)
Natural Zeolites & Bentonite Organic compounds, heavy metals, dyes Adsorption, Ion Exchange Low-cost, effective, and environmentally friendly materials for water treatment. kpi.uaresearchgate.net
Modified Clays Phenol (B47542) Adsorption Modification with surfactants significantly improves phenol removal. researchgate.net
Mesoporous Aluminosilicate Lead (Pb²⁺), Cadmium (Cd²⁺) Selective Adsorption Selectively removes Pb²⁺ over Cd²⁺ in equimolar solutions. nih.gov
Fly Ash-Based Geopolymers Cesium (Cs⁺) Chemisorption High adsorption capacity and effective immobilization of cesium. mdpi.com

Flexible Films for Cation Absorption (e.g., Cs removal)

A significant innovation in environmental remediation is the development of flexible aluminosilicate films for the removal of radioactive cations, such as cesium (Cs⁺), from contaminated water aip.orgaip.org. This is particularly relevant for treating wastewater from nuclear accidents aip.orgaip.org.

These films can be fabricated by depositing aluminum silicate (B1173343) onto a flexible polymer substrate, like polyethylene (B3416737) naphthalate (PEN), using techniques such as room-temperature atomic layer deposition aip.orgaip.org. This method allows for the creation of a thin, active layer of aluminosilicate that can adsorb cations. The resulting film exhibits a significant capacity for adsorbing Cs⁺ ions from an aqueous solution aip.orgaip.org. The key advantage of this technology is its potential application in a continuous roll-to-roll system, which could significantly reduce the volume of secondary radioactive waste compared to the use of bulk zeolite minerals aip.orgaip.org.

Structural and Functional Materials

Beyond catalysis and adsorption, aluminosilicates are integral to the creation of a wide array of structural and functional materials, owing to their abundance, durability, and versatile chemical nature.

As naturally occurring minerals, they form the basis of many materials. Feldspar (B12085585), a common aluminosilicate mineral, is a fundamental component of the Earth's crust study.com. Crystalline aluminosilicates are used in the manufacturing of glass and ceramics, while clay-like variants are essential for pottery and industrial lubricants study.com.

In modern materials science, synthetic aluminosilicates are engineered for specific functions. They are used as reinforcing agents or functional fillers to improve the mechanical and physical properties of materials like paper, paints, plastics, and rubber google.com. For example, synthetic alkali metal aluminosilicates can be produced from kaolin (B608303) clay to create structured materials that act as extenders for pigments like TiO₂ in paper and coatings google.com.

Aluminosilicate glass, composed of alumina (Al₂O₃) and silica (SiO₂), is noted for its high thermal resistance, durability, and optical clarity tubularglass.com. These properties make it suitable for demanding applications such as laboratory equipment, cooktops, and electronic components where thermal stability and electrical insulation are crucial tubularglass.com.

Furthermore, aluminosilicates are critical precursors for geopolymer concrete, an environmentally sustainable alternative to traditional Portland cement mdpi.com. In this application, aluminosilicate-rich industrial byproducts like fly ash are activated by an alkaline solution to form a durable, amorphous three-dimensional network, resulting in high-strength construction materials mdpi.com.

Precursors in Advanced Ceramics and Glass Production

Aluminosilicates are fundamental precursors in the synthesis of advanced ceramics and glasses due to their high thermal stability and mechanical strength. In ceramics production, they are key components in manufacturing products such as high-voltage electrical insulators and other ceramic items that require durability and heat resistance. The sol-gel process is a prominent method for synthesizing high-purity aluminosilicate materials. This technique involves the hydrolysis and condensation of alkoxides in the presence of aluminum salts, allowing for precise control over the material's composition and structure.

In the glass industry, the addition of aluminosilicates, which are composed of alumina (Al₂O₃) and silica (SiO₂), enhances the final product's durability, thermal resistance, and chemical resilience. Aluminosilicate glass is recognized for its superior strength and durability compared to traditional soda-lime glass, making it suitable for demanding applications. The high alumina content contributes to greater hardness and resistance to scratches and impacts.

Table 1: Comparison of Aluminosilicate Glass Properties

Property Description Relevance in Advanced Applications
High Thermal Resistance Withstands significant temperature fluctuations without structural degradation. Suitable for use in high-temperature environments such as industrial equipment and aerospace components.
Mechanical Strength Exhibits high impact and bending strength, often enhanced through chemical strengthening processes like ion exchange. Used for protective screens on electronic devices, and in military and defense applications.
Chemical Durability Shows remarkable resistance to chemical corrosion. Ideal for laboratory glassware and containers for reactive chemicals.

| Optical Clarity | Possesses excellent light transmission and transparency. | Essential for applications in displays, lenses, and optical filters. |

The versatility of aluminosilicates as precursors allows for the creation of materials with tailored properties, driving innovation in fields ranging from electronics to aerospace engineering.

Development of Heat-Resistant Composites

Aluminosilicates are integral to the development of advanced heat-resistant and fire-resistant composites. These materials are crucial in industries where fire safety and performance at high temperatures are critical, such as transportation, military, and infrastructure.

Geopolymer composites, which are based on an aluminosilicate matrix, demonstrate exceptional fire resistance. Research on a potassium aluminosilicate (Geopolymer) matrix reinforced with carbon fiber showed that the composite did not ignite, burn, or release smoke when exposed to heat flux levels typical of a well-developed fire (50 kW/m²). After significant fire exposure, this composite retained 67% of its original flexural strength. This performance is in stark contrast to organic polymer matrix composites, which tend to ignite and release considerable heat and smoke under similar conditions.

The development of these composites often involves using industrial by-products and waste as raw materials, which contributes to more sustainable manufacturing processes. The properties of these alkali-activated aluminosilicate composites can be tailored by adjusting the chemical composition. For instance, increasing the alumina (Al₂O₃) content can lead to higher mechanical properties and thermal stability.

Table 2: Properties of Heat-Resistant Aluminosilicate Composites

Property Finding Source
Density 350-850 kg/m ³
Total Porosity 65 vol% to 86 vol%
Compressive Strength 1.0-3.0 MPa
Thermal Conductivity 0.14-0.16 W/(m·K)
High-Temperature Shrinkage At 1000°C, material shrinkage reaches 3.1-4.3%.

| Flexural Strength (Post-Heat) | Geopolymer composites with chamotte filler exhibited flexural strengths of up to 6.4 MPa after being heated to 1200°C. | |

These findings underscore the potential of aluminosilicate-based composites to provide superior fire resistance and high-temperature performance, addressing the limitations of conventional organic polymer composites.

Aluminosilicate Thin Films for Optical Applications

Aluminosilicate thin films are increasingly utilized in optical applications due to their unique properties that can be precisely controlled. Thin-film optics is a field that deals with very thin layers of materials, where the thickness is similar to the coherence length of light (typically 200-1000 nm for visible light). At this scale, light wave interference and differences in refractive indices between layers create remarkable reflective and transmissive properties.

These films are applied to substrates like glass through processes such as physical vapor deposition (e.g., sputtering) or chemical vapor deposition. In optical systems, aluminosilicate thin films are used to create a variety of optical coatings.

Key Optical Applications:

Antireflection (AR) Coatings: These coatings reduce the reflection of light from surfaces, thereby improving transmittance. They are commonly used on lenses for cameras, glasses, and other optical instruments to reduce glare.

Dichroic Filters and Mirrors: These are created using multilayer dielectric films with different refractive indices. They can separate light into specific wavelength ranges, transmitting some wavelengths while reflecting others.

High-Precision Optical Filters: With the ability to create coatings with over 100 layers, highly specific filters can be manufactured for applications like optical communications and LiDAR systems for smartphones and automobiles.

The manufacturing process, such as magnetron sputtering, allows for the creation of uniform films over large areas with low defects and high smoothness, which is critical for high-quality optical components. The composition of these films can be carefully controlled to achieve the desired refractive index and durability for specific applications in the visible, ultraviolet, or infrared spectrums.

Biocompatible Carrier Materials for Advanced Delivery Systems

The inherent properties of aluminosilicates, such as their porous structure and potential biocompatibility, make them promising candidates as carrier materials in advanced delivery systems. Their large surface area and ability to encapsulate therapeutic agents allow for the development of systems that can offer controlled or extended release.

Mesoporous aluminosilicate materials have been studied for their ability to load and subsequently release nonsteroidal anti-inflammatory drugs. The drug loading is typically achieved through a soaking procedure, and the material's ability to trap the agents and release them in conditions that mimic biological fluids has been demonstrated. The high affinity of these matrices for water also suggests potential biocompatibility.

Different forms of aluminosilicates, including clay minerals like kaolin and halloysite (B83129), have been formulated into pellets for extended-release drug delivery. The release rate of the drug can be controlled by modifying the porous microstructure of these pellets. For instance, in halloysite-based products, drug release can be further extended due to the entrapment of the drug within the halloysite microtubules. Zeolites, which are crystalline aluminosilicates, are also recognized as promising carriers for controlled drug delivery due to their ordered microporous structures and excellent biocompatibility.

Table 3: Research Findings on Aluminosilicate-Based Drug Delivery

Aluminosilicate Type Drug Studied Key Finding
Porous Aluminosilicate Ceramics Diltiazem HCl, Benzoic Acid The porous interior of the ceramic pellets successfully entrapped the drugs, leading to extended release. The rate of release was influenced by the pellet's microstructure.
Mesoporous Aluminosilicate Mixture Diflunisal, Naproxen, Ibuprofen The matrix was able to trap the bioactive agents via soaking and release them in simulated gastrointestinal fluids, indicating potential for modified drug release.
ZSM-5 (Aluminosilicate Zeolite) Gefitinib The microporous structure provided space for loading the small-molecule drug, demonstrating excellent release and dissolution performance for targeting lung cancer cells.

These studies highlight the versatility of aluminosilicates as carrier materials, offering a platform for designing sophisticated delivery systems with tailored release kinetics.

Emerging Materials: Nanoscale Aluminosilicates and Nanocomposites

The field of materials science is continuously advancing with the exploration of nanoscale aluminosilicates and the development of novel nanocomposites. These materials, with particle sizes typically ranging from 10 to 200 nm, exhibit unique properties due to their high surface-area-to-volume ratio, making them valuable in a wide array of applications from catalysis to environmental remediation.

Nanoscale Aluminosilicates: These materials, such as zeolites and clays, possess an interwoven network of aluminates and silicates with significant porosity. This structure is beneficial for applications in adsorption and catalysis. A specific example is halloysite, a naturally occurring aluminosilicate nanotube. These nanotubes have an outer surface of silica and an inner surface of alumina, with a lumen diameter of 10-20 nm. Researchers have successfully loaded these nanotubes with metallic nanoparticles, such as ruthenium-cobalt, to create nanoreactors for chemical synthesis, like the Fischer-Tropsch synthesis.

Aluminosilicate Nanocomposites: The incorporation of nanoscale aluminosilicates into polymer matrices leads to the creation of nanocomposites with enhanced properties. Clay-polymer composites, for example, have been investigated for applications in wound healing due to their antibacterial properties. Adding nanoparticles can improve the mechanical properties of the composite material. For instance, nanomaterials can fill microcracks and pores within a geopolymer composite, which reduces crack propagation and improves flexural strength.

Recent research has also focused on developing nanocomposites for environmental applications. A nanocomposite made by integrating zinc and copper nanoparticles into a halloysite structure has shown effectiveness in the photocatalytic degradation of antibiotics like ciprofloxacin (B1669076) from water. This material demonstrated high stability and reusability over multiple cycles.

Table 4: Applications of Emerging Nanoscale Aluminosilicates

Material Application Area Research Highlight
Halloysite Nanotubes Catalysis Loaded with RuCo nanoparticles to act as nanoreactors for Fischer-Tropsch synthesis.
Nano-Aluminosilicates in Geopolymers Construction Materials Addition of nanoparticles fills micro-gaps and pores, enhancing the density and flexural strength of the composite.
ZnO–CuO/Halloysite Nanocomposite Environmental Remediation Effectively used for the photocatalytic degradation of ciprofloxacin, showing high recyclability.

| Clay-Polymer Nanocomposites | Biomedical | Investigated for wound healing applications due to antibacterial properties. |

The ongoing research into nanoscale aluminosilicates and their composites promises to yield new materials with tailored functionalities for advanced technological and environmental challenges.

Q & A

Basic Research Questions

Q. How can the Al/Si molar ratio in silicic acid-aluminum salts be experimentally determined?

  • Methodological Answer : The Al/Si ratio can be quantified using inductively coupled plasma optical emission spectrometry (ICP-OES) after acid digestion of the sample. For gravimetric analysis, dissolve the compound in hydrochloric acid, precipitate aluminum as hydroxide (via NH₄OH addition), and calculate residual SiO₂ content via ignition . Alternatively, atomic absorption spectroscopy (AAS) with sodium chloride as a matrix modifier improves accuracy for aluminum quantification .

Q. What parameters influence the stability of polysilicic acid-aluminum chloride (PASC) during synthesis?

  • Methodological Answer : Stability is optimized by controlling pH (3.0–4.5), Al/Si molar ratio (1:1 to 2:1), and stirring intensity (200–400 rpm). Higher SiO₂ content enhances colloidal stability, while excessive aluminum chloride accelerates hydrolysis, leading to precipitate formation. Characterize stability via zeta potential measurements and turbidity tests over 30-day storage .

Q. How can silicic acid-aluminum salts be distinguished from other aluminosilicates (e.g., zeolites) structurally?

  • Methodological Answer : Use X-ray diffraction (XRD) to identify crystalline phases (zeolites show sharp peaks at 2θ = 6–10° and 23–27°), while amorphous silicic acid-aluminum salts exhibit broad humps. Fourier-transform infrared spectroscopy (FTIR) can differentiate Si-O-Al bonds (950–1050 cm⁻¹) from Si-O-Si networks (750–800 cm⁻¹) .

Advanced Research Questions

Q. Why do pore water silicic acid concentrations increase with depth in marine sediments, while aluminum levels decline?

  • Methodological Answer : Biogenic silica dissolution releases silicic acid, while aluminum precipitates as hydroxyaluminosilicates (HAS) under neutral-alkaline conditions. Design sediment column experiments with controlled detrital/biosilica ratios (e.g., X = 0.32 in Equation 3.2 ). Monitor Al³⁺ and Si(OH)₄ using ICP-MS and colorimetric molybdate assays .

Q. How does silicic acid modulate aluminum bioavailability in neurodegenerative disease models?

  • Methodological Answer : In vitro, silicic acid (50–100 μM) binds Al³⁺, forming inert HAS colloids. Use dialysis membranes to simulate gastrointestinal absorption, measuring unbound Al³⁺ via fluorometric probes (e.g., lumogallion). In vivo, administer silicic acid-enriched diets to transgenic mice and quantify urinary aluminum excretion via graphite furnace AAS .

Q. What experimental approaches resolve contradictions in aluminum’s role in silicic acid dissolution kinetics?

  • Methodological Answer : Conflicting data arise from varying sediment compositions and pH. Conduct flow-through experiments with synthetic sediments (e.g., 70% biogenic opal, 30% detrital clay) at pH 5–7. Compare dissolution rates using stirred batch reactors (closed system) vs. continuous-flow columns (open system) .

Q. How do geochemical weathering processes affect silicic acid-aluminum salt formation in natural systems?

  • Methodological Answer : Simulate weathering by reacting aluminosilicate minerals (e.g., feldspar) with carbonic acid (pH 4–6) in a CO₂-controlled chamber. Monitor silicic acid release via ion chromatography and Al³⁺ speciation using Al-ferron kinetic assays. HAS formation is confirmed by TEM-EDS .

Methodological Notes

  • Synthesis Optimization : For PASC, pre-polymerize sodium silicate at pH 1–2 before adding aluminum chloride to enhance molecular weight .
  • Analytical Pitfalls : Avoid silica contamination by using PTFE containers for sample preparation .
  • Data Validation : Cross-validate Al/Si ratios with X-ray photoelectron spectroscopy (XPS) and energy-dispersive X-ray spectroscopy (EDS) .

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